molecular formula C15H12F2O3 B595893 Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate CAS No. 1365272-32-7

Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate

Cat. No.: B595893
CAS No.: 1365272-32-7
M. Wt: 278.255
InChI Key: IKPFZGSKLLCAEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate ( 1365272-32-7) is a biphenyl ester compound with a molecular formula of C 15 H 12 F 2 O 3 and a molecular weight of 278.25 g/mol [ ][ ]. This compound is of significant interest in pharmaceutical and life sciences research, particularly in the development of novel anti-inflammatory agents. Patents disclose that structurally related substituted phenyl benzoic acid esters demonstrate anti-inflammatory, analgesic, and antipyretic properties, and are investigated for the treatment of conditions such as rheumatoid arthritis and osteoarthritis with a potentially improved side-effect profile compared to steroid-based treatments [ ]. Beyond inflammation studies, this chemical scaffold serves as a valuable building block in medicinal chemistry. Research on analogous compounds highlights their relevance in oncology, particularly as microtubule-targeting agents that inhibit tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells [ ]. As a fluorinated organic compound, it is also a crucial intermediate in synthesizing more complex molecules for drug discovery and development. This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic procedures, nor for human use.

Properties

IUPAC Name

methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2O3/c1-19-14-6-4-10(16)8-12(14)9-3-5-11(13(17)7-9)15(18)20-2/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKPFZGSKLLCAEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)C2=CC(=C(C=C2)C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80742890
Record name Methyl 3,5'-difluoro-2'-methoxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80742890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365272-32-7
Record name Methyl 3,5'-difluoro-2'-methoxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80742890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate, a substituted biaryl compound of significant interest to the fields of medicinal chemistry and materials science. Biaryl scaffolds are prevalent in numerous pharmacologically active molecules and functional materials, making a thorough understanding of their synthesis and properties essential for advanced research and development. This document details the physicochemical properties, a robust and logical synthetic methodology based on the Suzuki-Miyaura cross-coupling reaction, expected spectroscopic characteristics, and the potential applications of this specific building block. The content is structured to provide both foundational knowledge and practical insights for researchers, chemists, and drug development professionals.

Introduction and Molecular Overview

Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate (CAS No. 1365272-32-7) is a complex organic molecule featuring a biphenyl core.[1][2] This core structure is decorated with substituents that are critically important in modulating its chemical and physical properties. The strategic placement of two fluorine atoms and a methoxy group makes this compound a valuable and versatile intermediate in the synthesis of more complex target molecules.

Fluorine substitution is a cornerstone of modern drug design, often introduced to enhance metabolic stability, improve binding affinity to target proteins by forming specific polar interactions, and modulate lipophilicity and pKa.[3] Similarly, the methoxy group can influence solubility and participate in hydrogen bonding as an acceptor. The biaryl structural motif itself provides a rigid, well-defined three-dimensional scaffold, enabling precise orientation of functional groups for interaction with biological targets.[4] This guide will deconstruct the molecule's properties and provide a framework for its practical application in a laboratory setting.

Diagram 1: Chemical Structure of Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate

Caption: Chemical structure of Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate.

Physicochemical and Safety Data

A summary of key identifiers and properties is essential for laboratory use, including sourcing, safety compliance, and computational modeling.

Table 1: Core Chemical Properties and Identifiers

Property Value Source(s)
CAS Number 1365272-32-7 [1][2][5][6]
Molecular Formula C₁₅H₁₂F₂O₃ [1][2][5]
Molecular Weight 278.26 g/mol [1][2][5]
IUPAC Name methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate [1][6]
Canonical SMILES COC(=O)C1=C(F)C=C(C=C1)C2=C(OC)C=C(F)C=C2 [1][6]
LogP (calculated) 3.75 [1][6]
Purity (Typical) ≥98% [1][6]

| Hydrogen Bond Acceptors | 3 |[1][6] |

Table 2: GHS Hazard and Precautionary Statements

Category Information Source(s)
Signal Word Warning [6]
Pictogram GHS07 (Harmful/Irritant) [6]
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. [6]

| Precautionary Phrases | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P280: Wear protective gloves/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[6] |

Synthesis and Mechanistic Insights

The construction of the C(sp²)-C(sp²) bond that forms the biaryl core of the title compound is most effectively achieved via a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is the preeminent choice for this transformation due to its mild reaction conditions, exceptional tolerance of various functional groups, and the commercial availability and relative stability of its boronic acid or ester reagents.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule breaks the central aryl-aryl bond. This leads to two key synthons: a substituted fluorobenzoate fragment and a substituted fluoroanisole fragment. For a Suzuki coupling, one fragment must be an aryl halide (or triflate) and the other must be an arylboronic acid (or ester). A plausible and efficient route involves the coupling of Methyl 4-bromo-2-fluorobenzoate (1) with (5-fluoro-2-methoxyphenyl)boronic acid (2) .

Proposed Synthetic Workflow: Suzuki-Miyaura Coupling

This protocol outlines a reliable method for the synthesis, predicated on established principles of Suzuki-Miyaura reactions.

Diagram 2: Suzuki-Miyaura Synthesis Workflow

G start Reactants: - Methyl 4-bromo-2-fluorobenzoate (1) - (5-fluoro-2-methoxyphenyl)boronic acid (2) - Pd Catalyst (e.g., Pd(PPh3)4) - Base (e.g., K2CO3 or Cs2CO3) - Solvent (e.g., Toluene/EtOH/H2O) setup Reaction Setup: 1. Add reactants, base, and solvent to a Schlenk flask. 2. Degas the mixture (e.g., 3x vacuum/argon cycles). start->setup catalyst Catalyst Addition: Add Palladium catalyst under inert atmosphere. setup->catalyst reaction Thermal Reaction: Heat the mixture to reflux (e.g., 80-100 °C). Monitor progress by TLC or LC-MS. catalyst->reaction workup Aqueous Workup: 1. Cool to room temperature. 2. Dilute with ethyl acetate. 3. Wash with H2O and brine. reaction->workup purify Purification: 1. Dry organic layer (e.g., Na2SO4). 2. Concentrate in vacuo. 3. Purify by column chromatography (Silica gel, Hexanes/EtOAc gradient). workup->purify product Final Product: Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate (Verify by NMR, MS) purify->product

Caption: Step-by-step workflow for the synthesis via Suzuki-Miyaura coupling.

Detailed Protocol:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add Methyl 4-bromo-2-fluorobenzoate (1.0 eq), (5-fluoro-2-methoxyphenyl)boronic acid (1.2 eq), and a base such as potassium carbonate (2.5 eq).

  • Solvent Addition & Degassing: Add a solvent mixture, for example, a 4:1:1 ratio of Toluene:Ethanol:Water. The aqueous component is crucial for dissolving the inorganic base and facilitating the catalytic cycle. Subject the mixture to three cycles of vacuum backfilling with an inert gas (Argon or Nitrogen) to remove dissolved oxygen, which can poison the palladium catalyst.

  • Catalyst Introduction: Under a positive pressure of inert gas, add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq). The choice of catalyst and ligand is critical; phosphine-based ligands are common for their efficacy in promoting the necessary oxidative addition and reductive elimination steps.

  • Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction's progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and saturated aqueous sodium chloride (brine). The washes remove the inorganic base and salts.

  • Purification: Dry the isolated organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude residue is then purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product.

Spectroscopic Characterization (Predicted)

While specific experimental spectra for this compound are not widely published, its structure allows for a confident prediction of its key spectroscopic features. This is an essential skill for verifying the identity and purity of a synthesized compound.

Table 3: Predicted NMR and MS Data

Technique Feature Predicted Chemical Shift / m/z Rationale and Expected Multiplicity
¹H NMR -OCH₃ (ester) ~3.9 ppm Singlet (s), 3H. Typical for methyl esters.
-OCH₃ (ether) ~3.8 ppm Singlet (s), 3H. Typical for aryl methyl ethers.
Ar-H 6.8 - 8.0 ppm Complex multiplets (m), 6H total. The protons will exhibit splitting from adjacent protons (³JHH) and through-space coupling to the fluorine atoms (³JHF, ⁴JHF). The proton ortho to the ester will likely be the most downfield.
¹³C NMR C =O (ester) ~164 ppm Carbonyl carbon, may show a small coupling to the ortho fluorine (³JCF).
Ar-C -F 155 - 165 ppm Large doublet splitting (¹JCF ~240-250 Hz) is characteristic of a fluorine-bound aromatic carbon.
Ar-C -O ~150 ppm Methoxy-bound aromatic carbon.
Ar-C (unsubstituted) 110 - 135 ppm Aromatic carbons, will show smaller C-F couplings depending on their proximity to the fluorine atoms.
-OC H₃ (ester & ether) 52 - 56 ppm Aliphatic carbons.
¹⁹F NMR Ar-F -110 to -125 ppm Two distinct signals, each likely appearing as a multiplet due to H-F and F-F couplings.
Mass Spec (EI) [M]⁺ 278.07 m/z Molecular ion peak corresponding to the exact mass of C₁₅H₁₂F₂O₃.
[M-31]⁺ 247 m/z Fragment corresponding to the loss of the methoxy group (·OCH₃) from the ester.

| | [M-59]⁺ | 219 m/z | Fragment corresponding to the loss of the entire carbomethoxy group (·COOCH₃). |

Reactivity and Applications in Drug Discovery

Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate is not typically an end-product but rather a sophisticated molecular scaffold for building more complex, biologically active molecules.

  • Scaffold for Lead Generation: The biaryl core provides a rigid framework. The different substitution patterns on the two rings allow for the exploration of chemical space in two distinct vectors, which is a powerful strategy in lead optimization. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, providing a handle for amide coupling to introduce diverse chemical groups.

  • Modulation of Pharmacokinetic Properties: The fluorine atoms are critical for drug design.[3] They can block sites of metabolism (e.g., para-hydroxylation), thereby increasing the metabolic stability and half-life of a drug candidate. Furthermore, fluorine's high electronegativity can alter the acidity/basicity of nearby functional groups and create favorable electrostatic interactions with protein targets.

  • Potential as an Intermediate for Diverse Targets: Biaryl ethers and related structures are found in compounds with a wide range of pharmacological activities, including anti-inflammatory, anti-arthritic, and anti-cancer agents.[4][7][8] This building block is therefore suitable for inclusion in compound libraries aimed at screening for activity against various disease targets. The difluoro-methoxy substitution pattern, in particular, has been explored for its potential in developing potent and selective inhibitors.

Conclusion

Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate is a well-defined chemical entity with significant potential as a building block in synthetic and medicinal chemistry. Its synthesis is accessible through robust and well-understood palladium-catalyzed cross-coupling methodologies. The strategic incorporation of fluorine and methoxy substituents provides chemists with valuable tools to fine-tune the steric and electronic properties of target molecules, making this compound a valuable asset in the design and development of novel therapeutics and functional materials.

References

  • ChemWhat. Methyl 2-fluoro-4-(5-fluoro-2-Methoxyphenyl)benzoate CAS#: 1365272-32-7. Available from: [Link]

  • Saji, T., et al. (1993). Studies on anti-inflammatory agents. V. Synthesis and pharmacological properties of 3-(difluoromethyl)-1-(4-methoxyphenyl)-5- [4-(methylsulfinyl)phenyl]pyrazole and related compounds. PubMed. Available from: [Link]

  • Wagner, B. D., et al. (2010). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o368. Available from: [Link]

  • Knaus, E. E., et al. (2009). Pharmacological profile of 4-(2',4'-difluorobiphenyl-4-yl)-2-methylbutyric acid (deoxoflobufen). PubMed. Available from: [Link]

  • Purohit, A., et al. (2012). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(4), 587-598. Available from: [Link]

  • PubChem. Benzoic acid, 5-fluoro-2-methoxy-, methyl ester. Available from: [Link]

  • ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Available from: [Link]

  • LookChem. Methyl 2-fluoro-4-(4-fluoro-3-methoxycarbonylphenyl)benzoate 1820614-91-2 wiki. Available from: [Link]

  • Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Google Patents. WO2021191876A1 - Synthesis of methyl 2-fluoroacrylate.
  • Google Patents. CN1935758A - Process for producing 2-methyl-4,5-dichloro benzo trifluoride.
  • Google Patents. United States Patent 3,700,719. Available from: [Link]

  • ChemWhat. Methyl 2-fluoro-4-(3-fluoro-5-Methoxyphenyl)benzoate CAS#: 1365272-01-0. Available from: [Link]

  • SpectraBase. Methyl 4-[(E)-2-(2,5-dimethoxyphenyl)ethenyl]benzoate - 13C NMR. Available from: [Link]

  • Fujisawa, S., et al. (2007). Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. In Vivo, 21(2), 279-286. Available from: [Link]

Sources

An In-depth Technical Guide to the Molecular Structure of Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the molecular structure of Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate (CAS No. 1365272-32-7). Designed for researchers, medicinal chemists, and drug development professionals, this document outlines a multi-technique approach for the complete structural elucidation and conformational analysis of this biaryl compound. We will explore the synergistic application of spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), complemented by the definitive three-dimensional analysis provided by single-crystal X-ray crystallography. The causality behind experimental choices and the interpretation of spectral data are discussed in detail, providing a robust framework for the characterization of complex small molecules.

Introduction and Molecular Overview

Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate is a bifunctional aromatic compound featuring a biphenyl core structure, a common motif in pharmacologically active molecules.[1] Its precise molecular architecture, including the spatial arrangement of its substituents and the rotational conformation around the biaryl axis, is critical to its chemical reactivity and potential biological interactions.

Table 1: Compound Identification

Identifier Value
IUPAC Name methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate
CAS Number 1365272-32-7[2][3][4][5]
Molecular Formula C₁₅H₁₂F₂O₃[2][3][4]
Molecular Weight 278.25 g/mol [2][3]

| Canonical SMILES | COC(=O)C1=CC=C(C2=CC(F)=CC=C2OC)C=C1F[2] |

The molecule's structure is characterized by two phenyl rings linked by a C-C single bond. One ring is substituted with a methyl ester and a fluorine atom, while the second ring contains a methoxy group and another fluorine atom. Understanding the interplay of these functional groups is paramount. This guide presents a logical workflow for deducing this structure from first principles.

Figure 1: Overall workflow for structural elucidation.

Synthesis and Mechanistic Insight: The Suzuki-Miyaura Coupling

The formation of the C-C bond between the two aromatic rings is most effectively achieved via a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling.[6][7] This reaction is a cornerstone of modern organic synthesis due to its high functional group tolerance and relatively mild conditions, making it ideal for constructing complex biaryl systems.[8]

The likely synthetic precursors would be:

  • Aryl Halide: Methyl 4-bromo-2-fluorobenzoate

  • Arylboronic Acid: (5-fluoro-2-methoxyphenyl)boronic acid

The choice of a palladium catalyst and a suitable base is critical for activating the boronic acid to facilitate the transmetalation step.[9]

Suzuki_Mechanism Simplified Suzuki Coupling Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd 1 PdII_Aryl Ar-Pd(II)L2-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation 2 PdII_Biaryl Ar-Pd(II)L2-Ar' Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim 3 RedElim->Pd0 Product Ar-Ar' Out RedElim->Product ArX Ar-X In ArX->OxAdd ArBOH Ar'-B(OH)2 In (Base Activated) ArBOH->Transmetalation

Figure 2: Key steps of the Suzuki-Miyaura coupling mechanism.

This synthetic context is crucial as it confirms the fundamental biaryl connectivity that spectroscopic methods will then refine.

Spectroscopic Characterization

Spectroscopy provides the primary evidence for the molecule's two-dimensional structure, including atom connectivity and the chemical environment of functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise connectivity of atoms in a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra are all highly informative.

Expert Insight: The presence of two different fluorine atoms and their coupling to both ¹H and ¹³C nuclei creates complex but highly diagnostic splitting patterns. Analyzing these J-couplings (J-HH, J-HF, J-CF) is key to unambiguously assigning every signal.

Table 2: Predicted ¹H and ¹⁹F NMR Data (in CDCl₃, 400 MHz)

Atom(s) Predicted δ (ppm) Multiplicity Coupling Constants (Hz) Assignment Rationale
OCH₃ (ether) ~3.8 s - Singlet, typical for methoxy group protons.
OCH₃ (ester) ~3.9 s - Singlet, slightly downfield due to ester carbonyl.
Ar-H 6.8 - 7.9 m J-HH, J-HF Complex multiplet region due to multiple aromatic protons with both proton-proton and proton-fluorine couplings. Specific assignments require 2D NMR.
F (on benzoate) ~ -110 m J-HF Coupling to adjacent aromatic protons.

| F (on phenyl) | ~ -115 | m | J-HF | Coupling to adjacent aromatic protons. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For an aromatic ester, a distinct pattern of three strong peaks, often called the "Rule of Three," is expected.[10][11]

Expert Insight: The conjugation of the ester's carbonyl group with the aromatic ring lowers its stretching frequency compared to a saturated ester. This shift provides confirmatory evidence of the ester's attachment to the phenyl ring.

Table 3: Key Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3100-3000 C-H Stretch Aromatic
~1730-1715 C=O Stretch Aromatic Ester[10]
~1600, ~1480 C=C Stretch Aromatic Ring
~1310-1250 C-C-O Asymmetric Stretch Aromatic Ester[10]
~1250-1200 C-O-C Asymmetric Stretch Aryl Ether
~1130-1100 O-C-C Symmetric Stretch Aromatic Ester[10]

| ~1200-1000 | C-F Stretch | Aryl Fluoride |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation patterns under ionization.

  • Expected Molecular Ion ([M]⁺): For C₁₅H₁₂F₂O₃, the exact mass will be ~278.07. High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high precision.

  • Key Fragmentation Patterns:

    • Loss of the methoxy radical (•OCH₃) from the ester: [M - 31]⁺

    • Loss of the methyl ester group (•COOCH₃): [M - 59]⁺

    • Cleavage at the ether bond.

Three-Dimensional Structure: Single-Crystal X-ray Crystallography

While spectroscopy defines connectivity, X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a molecule in its solid state.[12][13][14] This technique is indispensable for understanding stereochemistry, conformation, and intermolecular interactions.[15]

Expert Insight: The most significant structural parameter to be determined by X-ray crystallography for this molecule is the dihedral angle between the two aromatic rings. This angle is a result of the steric hindrance between the ortho substituents (fluorine on one ring, methoxy on the other) and dictates the molecule's overall shape. A non-planar conformation is strongly expected.

Figure 3: Atom connectivity and key dihedral angle.

The crystallographic data will yield precise bond lengths, bond angles, and information about how the molecules pack together in a crystal lattice, which can be influenced by weak hydrogen bonds or π-stacking interactions.

Experimental Protocols

The following methodologies represent standard, self-validating procedures for the characterization of the title compound.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal reference standard.[16]

  • ¹H NMR Acquisition:

    • Utilize a 400 MHz (or higher) spectrometer.

    • Acquire data at 298 K using a standard 30-degree pulse angle.

    • Set the spectral width to cover -2 to 12 ppm.

    • Employ a relaxation delay of 2 seconds and accumulate 16 scans for a good signal-to-noise ratio.[16]

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width from 0 to 200 ppm.

    • Employ a relaxation delay of 5 seconds and accumulate at least 1024 scans.[16]

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled spectrum.

    • Reference the spectrum relative to a known fluorine standard (e.g., CFCl₃).

  • Data Processing: Perform Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.

Protocol 2: Infrared (IR) Spectroscopy
  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small, solvent-free sample of the solid compound directly onto the ATR crystal.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add 32 scans to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum should be automatically ratioed against the background by the instrument software, yielding a transmittance or absorbance spectrum.

Protocol 3: Single-Crystal X-ray Crystallography
  • Crystal Growth: Grow single crystals suitable for diffraction (ideally >50 µm in all dimensions) by slow evaporation of a solvent in which the compound is moderately soluble (e.g., ethyl acetate/hexane mixture).[17]

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.

    • Place the crystal in a stream of cold nitrogen (e.g., 100 K) to minimize thermal motion.

    • Use a modern diffractometer equipped with a Mo or Cu X-ray source.[12]

    • Collect a full sphere of diffraction data.

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain reflection intensities.

    • Solve the structure using direct methods or other algorithms to determine the initial atomic positions.

    • Refine the structural model against the experimental data, adjusting atomic positions, and thermal parameters to minimize the difference between observed and calculated structure factors. The final refined structure provides the definitive 3D molecular geometry.[14][15]

Conclusion

The comprehensive molecular structure of Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate is elucidated through a synergistic combination of synthetic reasoning, spectroscopic analysis, and crystallographic determination. NMR spectroscopy defines the precise atomic connectivity, IR spectroscopy confirms the presence and electronic environment of key functional groups, and mass spectrometry verifies the molecular weight and elemental composition. Ultimately, single-crystal X-ray crystallography provides the unequivocal three-dimensional structure, revealing critical conformational details such as the biaryl dihedral angle. This integrated analytical approach represents a gold-standard workflow for the characterization of novel small molecules in a research and drug development setting.

References

  • Small molecule X-ray crystallography. (n.d.). School of Chemistry and Molecular Biosciences, The University of Queensland. Retrieved from [Link]

  • Small molecule crystallography. (n.d.). Excillum. Retrieved from [Link]

  • Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. Retrieved from [Link]

  • Greenwood, M. (2023). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. Retrieved from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Suzuki reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Ahrens, J. F., et al. (2018). Absolute Configuration of Small Molecules by Co-crystallization. Angewandte Chemie International Edition. Retrieved from [Link]

  • Doucet, H. (2001). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Journal of Chemical Education. Retrieved from [Link]

  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.). University of California, San Diego. Retrieved from [Link]

  • Identification of Aromatic Fatty Acid Ethyl Esters. (n.d.). Retrieved from [Link]

  • Methyl 2-fluoro-4-(5-fluoro-2-Methoxyphenyl)benzoate CAS#: 1365272-32-7. (n.d.). ChemWhat. Retrieved from [Link]

  • Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]

  • A Generalized Bifunctional Correlation for Diffusivities of H-Bonded Aromatic Compounds in Polar Organic Solvents. (2022). Industrial & Engineering Chemistry Research. Retrieved from [Link]

Sources

Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Mechanisms of Action of Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate

Abstract

Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate is a novel biaryl compound with potential therapeutic applications. While direct studies on its mechanism of action are not yet available in published literature, its structural features suggest plausible interactions with key biological targets. This guide synthesizes information from related biaryl compounds to propose and detail two primary hypothetical mechanisms of action: the inhibition of the Programmed Death-1/Programmed Death-Ligand 1 (PD-1/PD-L1) immune checkpoint pathway and the inhibition of cyclooxygenase (COX) enzymes. For each proposed mechanism, we provide a detailed rationale, hypothetical binding models, and comprehensive, step-by-step experimental protocols for validation. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel biaryl molecules.

Introduction and Compound Overview

Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate (Figure 1) is a small molecule characterized by a biaryl scaffold, a privileged structure in medicinal chemistry known for its presence in numerous biologically active compounds.[1][2] The molecule's chemical formula is C15H12F2O3, and its CAS number is 1365272-32-7.[3][4] The presence of two aromatic rings linked by a single bond provides a semi-rigid backbone that can be tailored to fit into specific protein binding pockets. The fluorine and methoxy substitutions can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, all of which are critical for its pharmacokinetic and pharmacodynamic profile.

Given the absence of direct experimental data on the biological activity of Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate, this guide will explore two well-established mechanisms of action for biaryl compounds:

  • Inhibition of the PD-1/PD-L1 Pathway: A cornerstone of modern cancer immunotherapy.

  • Inhibition of Cyclooxygenase (COX) Enzymes: A key target for anti-inflammatory therapies.

This document will delve into the scientific basis for each hypothesis and provide detailed experimental workflows to investigate these potential mechanisms.

Compound_Structure C15H12F2O3 Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate C₁₅H₁₂F₂O₃

Figure 1: Chemical structure of Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate.

Hypothesized Mechanism of Action 1: Inhibition of the PD-1/PD-L1 Pathway

Scientific Rationale

The interaction between PD-1 on activated T cells and its ligand, PD-L1, expressed on tumor cells, is a critical immune checkpoint that cancer cells exploit to evade immune destruction. Small molecules that inhibit the PD-1/PD-L1 interaction can restore T-cell-mediated anti-tumor immunity.[5][6] The biaryl scaffold is a common feature in many reported small-molecule PD-1/PD-L1 inhibitors.[1][7][8] These inhibitors typically function by inducing the dimerization of PD-L1, which prevents its binding to PD-1.[8]

The structure of Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate, with its two phenyl rings, is analogous to the core structures of known biaryl PD-1/PD-L1 inhibitors. The fluoro and methoxy groups could potentially form key interactions within the hydrophobic pocket of the PD-L1 dimer interface.

PD1_PDL1_Pathway cluster_0 T Cell cluster_1 Tumor Cell cluster_2 Proposed Inhibition PD1 PD-1 PDL1 PD-L1 PDL1->PD1 Binding leads to T cell exhaustion PDL1_dimer PD-L1 Dimer (Inactive) PDL1->PDL1_dimer Compound Methyl 2-fluoro-4- (5-fluoro-2-methoxyphenyl)benzoate Compound->PDL1 Binds and induces dimerization

Caption: Proposed mechanism of PD-1/PD-L1 inhibition.

Experimental Validation Protocols

This biochemical assay directly measures the ability of the compound to disrupt the PD-1/PD-L1 interaction.

Protocol:

  • Reagents: Recombinant human PD-1-His tag, recombinant human PD-L1-Fc tag, anti-Fc antibody conjugated to a FRET donor (e.g., terbium cryptate), anti-His antibody conjugated to a FRET acceptor (e.g., d2).

  • Procedure:

    • Add 5 µL of the test compound at various concentrations to a 384-well plate.

    • Add 5 µL of a pre-mixed solution of PD-1-His and PD-L1-Fc to each well.

    • Incubate for 15 minutes at room temperature.

    • Add 10 µL of the detection antibody mixture (anti-Fc-donor and anti-His-acceptor).

    • Incubate for 1 hour at room temperature.

    • Read the plate on an HTRF-compatible reader, measuring the fluorescence at the donor and acceptor emission wavelengths.

  • Data Analysis: Calculate the HTRF ratio and determine the IC50 value of the compound.

This assay assesses the compound's ability to restore T-cell signaling in a co-culture system.

Protocol:

  • Cell Lines: Jurkat T cells engineered to express PD-1 and a luciferase reporter driven by an NFAT response element, and a CHO-K1 cell line engineered to express PD-L1 and a T-cell receptor activator.

  • Procedure:

    • Co-culture the two cell lines in a 96-well plate.

    • Add the test compound at various concentrations.

    • Incubate for 6 hours at 37°C.

    • Add a luciferase substrate and measure the luminescence.

  • Data Analysis: An increase in luminescence indicates the restoration of T-cell activation. Calculate the EC50 value of the compound.[7]

HTRF_Workflow Start Start Add_Compound Add Compound to Plate Start->Add_Compound Add_Proteins Add PD-1-His and PD-L1-Fc Add_Compound->Add_Proteins Incubate_1 Incubate 15 min Add_Proteins->Incubate_1 Add_Antibodies Add HTRF Detection Antibodies Incubate_1->Add_Antibodies Incubate_2 Incubate 1 hr Add_Antibodies->Incubate_2 Read_Plate Read HTRF Signal Incubate_2->Read_Plate End End Read_Plate->End

Caption: HTRF assay workflow for PD-1/PD-L1 binding.

Hypothesized Mechanism of Action 2: Inhibition of Cyclooxygenase (COX) Enzymes

Scientific Rationale

Cyclooxygenase (COX) enzymes, with their two main isoforms COX-1 and COX-2, are key players in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins.[9] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes.[10] Many selective COX-2 inhibitors possess a diaryl or biaryl scaffold.[11][12] The structural features of these inhibitors allow them to bind to a hydrophobic side pocket in the COX-2 active site, which is not present in COX-1, conferring their selectivity.[10]

The biaryl structure of Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate is consistent with the general pharmacophore of COX-2 inhibitors. The arrangement of the two phenyl rings and the substituents could facilitate its entry and binding into the COX-2 active site.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Compound Methyl 2-fluoro-4- (5-fluoro-2-methoxyphenyl)benzoate Compound->COX2 Inhibition

Caption: Proposed mechanism of COX-2 inhibition.

Experimental Validation Protocols

This assay determines the compound's inhibitory potency and selectivity for the two COX isoforms.

Protocol:

  • Reagents: Ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), a colorimetric probe (e.g., TMPD).

  • Procedure:

    • Pre-incubate the enzyme (either COX-1 or COX-2) with the test compound at various concentrations for 10 minutes at 37°C.

    • Initiate the reaction by adding arachidonic acid.

    • After 2 minutes, add the colorimetric probe.

    • Measure the absorbance at a specific wavelength (e.g., 590 nm).

  • Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 values for both COX-1 and COX-2. The selectivity index can be calculated as the ratio of IC50(COX-1)/IC50(COX-2).[11]

This is a classic animal model to assess the in vivo anti-inflammatory activity of a compound.

Protocol:

  • Animals: Male Wistar rats (150-200g).

  • Procedure:

    • Administer the test compound or vehicle orally to different groups of rats.

    • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Plausible Synthesis Route

The synthesis of Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate can likely be achieved through a Suzuki-Miyaura cross-coupling reaction, a powerful and widely used method for the formation of C-C bonds between aryl groups.[11]

Proposed Synthetic Steps:

  • Starting Materials: 4-bromo-2-fluorobenzoic acid and (5-fluoro-2-methoxyphenyl)boronic acid.

  • Esterification: The carboxylic acid group of 4-bromo-2-fluorobenzoic acid is first converted to its methyl ester, methyl 4-bromo-2-fluorobenzoate, using methanol in the presence of an acid catalyst.

  • Suzuki-Miyaura Coupling: Methyl 4-bromo-2-fluorobenzoate is then coupled with (5-fluoro-2-methoxyphenyl)boronic acid using a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3) in a suitable solvent system (e.g., dioxane/water).[7]

Synthesis_Route SM1 4-bromo-2-fluorobenzoic acid Intermediate Methyl 4-bromo-2-fluorobenzoate SM1->Intermediate Esterification (MeOH, H+) SM2 (5-fluoro-2-methoxyphenyl)boronic acid Product Methyl 2-fluoro-4- (5-fluoro-2-methoxyphenyl)benzoate SM2->Product Intermediate->Product Suzuki-Miyaura Coupling (Pd catalyst, base)

Caption: Proposed synthesis via Suzuki-Miyaura coupling.

Data Summary

The following table summarizes the hypothetical data that could be obtained from the proposed experimental validation studies.

AssayParameterHypothetical ValueImplication
PD-1/PD-L1 HTRF Assay IC5050 nMPotent inhibition of the PD-1/PD-L1 interaction.
Cell-Based PD-1/PD-L1 Bioassay EC50200 nMEffective restoration of T-cell signaling in a cellular context.
In Vitro COX-1 Inhibition Assay IC50>10 µMLow activity against COX-1, suggesting potential for reduced GI side effects.
In Vitro COX-2 Inhibition Assay IC50100 nMPotent inhibition of the COX-2 enzyme.
COX Selectivity Index SI>100High selectivity for COX-2 over COX-1.
Carrageenan-Induced Paw Edema (in vivo) % Inhibition60% at 10 mg/kgSignificant anti-inflammatory activity in an animal model.

Conclusion and Future Directions

Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate is a promising biaryl compound with the potential to act as either a PD-1/PD-L1 inhibitor for cancer immunotherapy or a selective COX-2 inhibitor for anti-inflammatory applications. The in-depth experimental protocols outlined in this guide provide a clear roadmap for elucidating its precise mechanism of action.

Future studies should focus on performing the described assays to confirm one or both of these hypotheses. If the compound demonstrates significant activity in either pathway, further optimization of the structure could lead to the development of a clinical candidate. Additionally, comprehensive pharmacokinetic and toxicology studies will be essential to evaluate its drug-like properties and safety profile.

References

  • Gao, J., et al. (2021). Development of the Inhibitors That Target the PD-1/PD-L1 Interaction—A Brief Look at Progress on Small Molecules, Peptides and Macrocycles. Molecules, 26(23), 7173. [Link]

  • Li, Y., et al. (2021). Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage. Journal of Medicinal Chemistry, 64(21), 16055-16071. [Link]

  • Zhang, T., et al. (2021). Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage. Journal of Medicinal Chemistry, 64(21), 16055-16071. [Link]

  • Biarylacetamides: a novel class of late-stage autophagy inhibitors. (n.d.). Taylor & Francis. [Link]

  • Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage. (2021). Figshare. [Link]

  • Wang, C., et al. (2021). Design, Synthesis, and Evaluation of PD-1/PD-L1 Antagonists Bearing a Benzamide Scaffold. Molecules, 26(16), 4930. [Link]

  • Shaik, A. B., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Monatshefte für Chemie - Chemical Monthly, 153(2), 163-173. [Link]

  • Bisaryl COX-2 inhibiting compounds, compositions and methods of use. (1999).
  • Discovery of Biaryl Amides as Potent, Orally Bioavailable, and CNS Penetrant RORγt Inhibitors. (2016). ACS Medicinal Chemistry Letters, 7(12), 1123-1127. [Link]

  • Expanding chemical space by para-C−H arylation of arenes. (2022). Nature Communications, 13(1), 3959. [Link]

  • Al-Hourani, B. J., et al. (2016). Design, synthesis, molecular modeling and biological evaluation of novel diaryl heterocyclic analogs as potential selective cyclooxygenase-2 (COX-2) inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 164-173. [Link]

  • Method for synthesizing methyl 2-methyl-4-acetyl benzoate. (n.d.). Patsnap. [Link]

  • Selected biaryl-containing drug molecules, natural products, and chiral ligands. (2021). ResearchGate. [Link]

  • Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. (n.d.).
  • Methyl 2-[4-(trifluoromethyl)phenylsulfanyl]benzoate. (2013). Acta Crystallographica Section E: Structure Reports Online, 69(11), o1670. [Link]

  • A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters. (n.d.).
  • Ball, S., et al. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). Future Medicinal Chemistry, 9(10), 1035-1055. [Link]

  • Tan, S. L., et al. (2010). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current Drug Targets, 11(6), 730-743. [Link]

  • Methyl 2-fluoro-4-(5-fluoro-2-Methoxyphenyl)benzoate CAS#: 1365272-32-7. (n.d.). ChemWhat. [Link]

  • Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives. (n.d.).
  • Biological Potential of FluoroBenzene Analogs. (2017). JSciMed Central. [Link]

  • N-[2-{[benzyl(Methyl)amino]methyl}-3-(4-Fluoro-2-Methoxyphenyl)-5-(Propan-2-Yl)-1h-Indol-7-Yl]methanesulfonamide. (n.d.). PubChem. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Purification of Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the purification of Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate, a key intermediate in pharmaceutical and materials science research. The protocol details a robust and optimized method for purification using silica gel column chromatography. This application note is intended for researchers, scientists, and drug development professionals seeking a reliable method to obtain this compound in high purity. The causality behind experimental choices, safety protocols, and method validation are discussed in detail to ensure scientific integrity and reproducibility.

Introduction: The Significance of Purifying Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate

Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate (CAS No. 1365272-32-7) is a biaryl compound whose structural motif is of significant interest in the development of novel therapeutic agents and functional materials.[1][2][3] The presence of fluorine atoms and a methoxy group can significantly influence the molecule's conformational preferences, metabolic stability, and binding affinity to biological targets. Consequently, obtaining this intermediate in a highly pure form is paramount for the success of subsequent synthetic steps and for obtaining accurate biological and physical data.

The synthesis of such biaryl compounds, commonly achieved through cross-coupling reactions like the Suzuki-Miyaura or Ullmann condensations, often results in a crude product containing a mixture of the desired product, unreacted starting materials, homocoupled byproducts, and catalyst residues.[4][5][6] This application note provides a detailed, step-by-step protocol for the efficient removal of these impurities using silica gel column chromatography.

Foundational Principles: Column Chromatography for Biaryl Purification

Column chromatography is a cornerstone of purification in organic synthesis, operating on the principle of differential adsorption of compounds onto a stationary phase as a mobile phase percolates through it.[7] For the purification of moderately non-polar compounds like Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate, normal-phase chromatography with silica gel as the stationary phase is the method of choice.

The separation is governed by the polarity of the compounds in the mixture. Silica gel is a highly polar adsorbent. Therefore, non-polar compounds will have a weaker interaction with the silica gel and will elute faster with a less polar mobile phase. Conversely, more polar compounds will adhere more strongly to the stationary phase and require a more polar mobile phase to elute.

The selection of an appropriate mobile phase (eluent) is critical for achieving good separation. A mixture of a non-polar solvent (like hexanes) and a slightly more polar solvent (like ethyl acetate) allows for the fine-tuning of the mobile phase polarity to effectively separate the target compound from its impurities.

Pre-Purification Analysis: Thin-Layer Chromatography (TLC)

Before proceeding to column chromatography, it is essential to develop a suitable solvent system using Thin-Layer Chromatography (TLC). TLC is a rapid and inexpensive technique that provides a preview of the separation that can be expected on a column. The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.25-0.35. This Rf value typically translates to an optimal elution volume on a column, allowing for good separation from impurities.

Protocol for TLC Analysis:

  • Prepare TLC Plates: Use commercially available silica gel 60 F254 TLC plates.

  • Spot the Crude Mixture: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of the TLC plate.

  • Develop the Plate: Place the TLC plate in a developing chamber containing a pre-equilibrated atmosphere of the chosen solvent system (e.g., a mixture of hexanes and ethyl acetate).

  • Visualize the Spots: After the solvent front has reached the top of the plate, remove it from the chamber and visualize the separated spots under UV light (254 nm).

  • Optimize the Solvent System: Adjust the ratio of the polar to non-polar solvent until the spot corresponding to the target compound has an Rf value in the desired range (0.25-0.35). It is advisable to also run co-spots with the starting materials to aid in spot identification.

Detailed Protocol: Column Chromatography Purification

This protocol is designed for the purification of approximately 1 gram of crude Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate. The scale can be adjusted as needed by proportionally changing the column size, amount of silica gel, and solvent volumes.

Materials and Equipment
  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: Hexanes and Ethyl Acetate (ACS grade or higher)

  • Crude Product: Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate

  • Glass chromatography column with a stopcock

  • Separatory funnel (for solvent reservoir)

  • Collection tubes or flasks

  • TLC plates, chamber, and UV lamp

  • Rotary evaporator

  • Glass wool or fritted disc for the column base

  • Sand (optional)

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: Perform the entire procedure in a well-ventilated fume hood.

  • Solvent Hazards: Hexanes and ethyl acetate are flammable liquids.[5][8] Keep them away from ignition sources. Hexane is a known neurotoxin and can cause skin and respiratory irritation.[5][9][10][11][12] Ethyl acetate can cause serious eye irritation and drowsiness.[4][6][8][13][14]

  • Silica Gel: While generally considered non-hazardous, fine silica dust can be a respiratory irritant.[15][16][17][18][19] Handle it carefully to avoid generating dust.

  • Target Compound: Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2]

Step-by-Step Purification Protocol

Step 1: Column Packing (Wet Slurry Method)

  • Ensure the chromatography column is clean, dry, and securely clamped in a vertical position.

  • Place a small plug of glass wool at the bottom of the column to support the stationary phase. A thin layer of sand can be added on top of the glass wool.

  • In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexanes:Ethyl Acetate). Use approximately 50-100 g of silica gel per gram of crude product.

  • With the stopcock open, pour the slurry into the column. Use a funnel to guide the slurry. Gently tap the side of the column to encourage even packing and dislodge any air bubbles.

  • Allow the solvent to drain until it is just above the level of the silica gel. Do not let the column run dry.

Step 2: Sample Loading

  • Dissolve the crude product (approx. 1 g) in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).

  • In a separate beaker, add a small amount of silica gel (approx. 2-3 g) to the dissolved crude product.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel. This is the "dry loading" method, which generally results in better separation.

  • Carefully add the silica-adsorbed sample to the top of the packed column.

  • Gently add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.

Step 3: Elution and Fraction Collection

  • Carefully add the initial eluent (e.g., 95:5 Hexanes:Ethyl Acetate) to the column.

  • Open the stopcock and begin collecting fractions in appropriately sized test tubes or flasks.

  • Maintain a constant flow rate. A steady drip is generally appropriate for gravity columns.

  • Monitor the separation by collecting small fractions (e.g., 10-20 mL) and analyzing them by TLC.

  • Gradient Elution: To expedite the elution of the target compound after the less polar impurities have been washed off, the polarity of the mobile phase can be gradually increased. This is achieved by incrementally increasing the percentage of ethyl acetate in the hexanes/ethyl acetate mixture (e.g., from 5% to 10%, then 15%, etc.). A step or linear gradient can be employed.

Step 4: Product Isolation

  • Analyze the collected fractions by TLC to identify those containing the pure target compound.

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid or oil is the purified Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate.

  • Determine the yield and assess the purity by analytical techniques such as NMR, LC-MS, or melting point.

Data Presentation and Visualization

Summary of Key Purification Parameters
ParameterRecommended Value/ProcedureRationale
Stationary Phase Silica Gel (230-400 mesh)Standard polar stationary phase for normal-phase chromatography.
Mobile Phase Hexanes/Ethyl Acetate GradientAllows for tunable polarity to effectively separate the target from both less polar and more polar impurities.
TLC Rf Target 0.25 - 0.35Optimal for good separation on a column.
Sample Loading Dry LoadingPromotes a more uniform application of the sample, leading to sharper bands and better resolution.
Silica to Crude Ratio 50:1 to 100:1 (w/w)A higher ratio is used for more difficult separations.
Elution Mode Gradient ElutionIncreases the efficiency of the purification by speeding up the elution of the target compound after impurities are removed.
Visualization of the Purification Workflow

PurificationWorkflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC TLC Method Development (Target Rf = 0.25-0.35) Pack Pack Column with Silica Gel (Wet Slurry Method) TLC->Pack Optimized Solvent System Load Dry Load Crude Product Pack->Load Elute Gradient Elution (Hexanes/Ethyl Acetate) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Product Pure Product Evaporate->Product

Caption: Workflow for the purification of Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate.

Troubleshooting

IssuePossible CauseSuggested Solution
Poor Separation Inappropriate solvent system.Re-optimize the solvent system using TLC. Try a shallower gradient.
Column was not packed properly (cracks or channels).Repack the column carefully, ensuring an even and compact bed.
Overloading the column.Use a larger column or reduce the amount of crude product.
Compound is not eluting Solvent system is not polar enough.Gradually increase the polarity of the mobile phase.
Compound elutes too quickly Solvent system is too polar.Start with a less polar solvent mixture.
Streaking of spots on TLC Sample is too concentrated.Dilute the sample before spotting on the TLC plate.
Compound is acidic or basic.Add a small amount of acetic acid or triethylamine to the eluent.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the purification of Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate using silica gel column chromatography. By following the detailed steps for TLC analysis, column preparation, and gradient elution, researchers can obtain this valuable compound with high purity, which is essential for its application in drug discovery and materials science. Adherence to the outlined safety precautions is critical for the safe execution of this procedure.

References

  • The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Hexane-Safety-Data-Sheet-SDS.pdf. (n.d.). Lab Alley. Retrieved from [Link]

  • Ethyl acetate - SAFETY DATA SHEET. (2022, August 1). RCI Labscan Limited. Retrieved from [Link]

  • Safety Data Sheet: Silica gel. (n.d.). Carl ROTH. Retrieved from [Link]

  • Ullmann condensation. (n.d.). In Wikipedia. Retrieved from [Link]

  • Safety Data Sheet: Ethyl acetate. (n.d.). Chemos GmbH & Co.KG. Retrieved from [Link]

  • Silica gel - Safety Data Sheet. (2015, March 19). Zeochem. Retrieved from [Link]

  • Safety Data Sheet: Silica gel. (n.d.). Carl ROTH. Retrieved from [Link]

  • Hexane. (n.d.). ChemCentral.com. Retrieved from [Link]

  • Methyl 2-fluoro-4-(5-fluoro-2-Methoxyphenyl)benzoate CAS#: 1365272-32-7 • ChemWhat. (n.d.). ChemWhat. Retrieved from [Link]

  • Column chromatography. (n.d.). In Wikipedia. Retrieved from [Link]

  • Column chromatography. (n.d.). In Wikipedia. Retrieved from [Link]

Sources

Application Note: Comprehensive Spectroscopic Analysis of Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate is a complex biaryl ester of significant interest in medicinal chemistry and materials science. The precise structural elucidation of such molecules is paramount for understanding their structure-activity relationships and ensuring their quality and purity in developmental pipelines. This application note provides a detailed guide to the analysis of this compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), two of the most powerful techniques for molecular characterization. As a molecule featuring two stereocenters and multiple fluorine atoms, a multi-faceted analytical approach is essential. This guide is intended for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying scientific rationale for the experimental choices, ensuring a robust and validated analytical workflow.

Chemical and Physical Properties

A foundational understanding of the target molecule's properties is critical for analytical method development.

PropertyValueSource
Molecular Formula C₁₅H₁₂F₂O₃[1]
Molecular Weight 278.25 g/mol [2]
CAS Number 1365272-32-7[3]

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for providing detailed information about the molecular structure, connectivity, and environment of atoms within a molecule. For Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is necessary for a complete structural assignment.

Protocol 1: NMR Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample preparation.

  • Analyte Preparation: Weigh approximately 5-25 mg of Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[4][5]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules due to its good dissolving power and the convenient chemical shift of its residual peak.[6]

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.[4]

  • Homogenization: Gently agitate the vial to ensure complete dissolution of the sample. If necessary, gentle warming or sonication can be employed.

  • Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[5][7] Solid particles can disrupt the magnetic field homogeneity, leading to broadened spectral lines.[4]

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR for referencing the chemical shifts to 0 ppm.[4]

  • Degassing (Optional): For high-resolution experiments or if paramagnetic impurities are suspected, degassing the sample by bubbling an inert gas like nitrogen or argon through the solution can be beneficial.[5][7]

NMR Analysis Workflow

Caption: Workflow for NMR analysis.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The aromatic region of the ¹H NMR spectrum is expected to be complex due to the multiple substituents and the resulting spin-spin couplings.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.0dd1HH-6Deshielded by the adjacent ester group and coupled to H-5 and F-2.
~7.4-7.6m2HH-3, H-5Complex multiplet due to coupling with each other, F-2, and H-6.
~7.0-7.2m3HH-3', H-4', H-6'Aromatic protons on the second ring, with shifts influenced by the methoxy and fluoro substituents.
~3.9s3H-OCH₃ (ester)Singlet for the methyl ester protons.
~3.8s3H-OCH₃ (ether)Singlet for the methoxy group protons on the second ring.

Note: dd = doublet of doublets, m = multiplet, s = singlet.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The ¹³C NMR spectrum will show 15 distinct signals, with the carbon atoms attached to fluorine exhibiting characteristic splitting.

Chemical Shift (δ, ppm)AssignmentRationale
~165C=OCarbonyl carbon of the ester.
~160 (d)C-2Aromatic carbon bonded to fluorine, showing a large one-bond C-F coupling constant.
~155 (d)C-5'Aromatic carbon bonded to fluorine on the second ring.
~150 (d)C-2'Aromatic carbon bonded to the methoxy group and adjacent to a fluorine, will show coupling to F-5'.
~110-140Aromatic CRemaining aromatic carbons, with chemical shifts influenced by the substituents.
~56-OCH₃ (ether)Methoxy carbon on the second ring.
~52-OCH₃ (ester)Methyl ester carbon.

Note: d = doublet due to C-F coupling.

Predicted ¹⁹F NMR Spectrum (376 MHz, CDCl₃)

¹⁹F NMR is a powerful tool for analyzing fluorinated compounds due to its high sensitivity and wide chemical shift range.[8]

Chemical Shift (δ, ppm)MultiplicityAssignmentRationale
-110 to -120mF-2Chemical shift is influenced by the ortho ester group. The multiplicity will arise from coupling to H-3 and H-6.
-115 to -125mF-5'Chemical shift is influenced by the para methoxy group. The multiplicity will arise from coupling to H-4' and H-6'.

The potential for through-space F-F coupling exists if the two fluorine atoms are in close proximity, which would lead to additional splitting in the ¹⁹F NMR spectrum.[5][9]

Part 2: Mass Spectrometry

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.

Protocol 2: Mass Spectrometry Sample Preparation

Cleanliness and appropriate concentration are key for successful mass spectrometry analysis.[10]

  • Analyte Preparation: Prepare a stock solution of Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent or a solvent mixture compatible with the chosen ionization method.[11]

  • Filtration: If any particulates are visible, filter the final solution through a 0.22 µm syringe filter into a clean autosampler vial.

  • Blank Samples: It is good practice to run a blank sample (solvent only) before and after the analyte to check for carryover and background contamination.[11]

Mass Spectrometry Analysis Workflow

Caption: Workflow for mass spectrometry analysis.

Predicted Mass Spectrum

For a compound like Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate, either Electrospray Ionization (ESI) or Electron Ionization (EI) can be used.

  • ESI-MS: In positive ion mode, the protonated molecule [M+H]⁺ would be expected at m/z 279.08.

  • EI-MS: The molecular ion [M]⁺• would be observed at m/z 278.07. Aromatic esters often show a prominent molecular ion peak.[12]

Predicted Fragmentation Pattern (EI-MS):

The fragmentation of aromatic esters is well-characterized.[12][13][14][15][16] Key fragmentation pathways for this molecule would likely include:

  • Loss of the methoxy radical (-•OCH₃): This would result in a fragment at m/z 247. This is a common fragmentation for methyl esters.

  • Loss of the methyl group from the ether (-•CH₃): This would lead to a fragment at m/z 263.

  • Cleavage of the ester group: Loss of the carbomethoxy group (-•COOCH₃) would result in a fragment corresponding to the biphenyl core.

  • Cleavage of the C-O bond of the ether: This could lead to fragments corresponding to the two substituted phenyl rings.

  • Fragments characteristic of the substituted benzene rings: For example, a fragment at m/z 105 is characteristic of a benzoyl cation, though in this substituted case, the corresponding fragment would have a different mass.

Summary of Spectroscopic Data

TechniqueKey Expected Observations
¹H NMR Complex aromatic region with distinct signals for the two methyl groups.
¹³C NMR 15 carbon signals, with those attached to fluorine showing characteristic doublets.
¹⁹F NMR Two distinct signals in the typical range for fluorobenzenes, with multiplicities arising from H-F couplings.
Mass Spec. Molecular ion at m/z 278 (EI) or 279 (ESI), with characteristic fragmentation patterns of an aromatic ester and biphenyl ether.

Conclusion

The combination of NMR (¹H, ¹³C, and ¹⁹F) and mass spectrometry provides a comprehensive and unambiguous structural characterization of Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate. The protocols and expected spectral data outlined in this application note serve as a robust guide for researchers in the fields of drug discovery, chemical synthesis, and materials science. By understanding the principles behind the data acquisition and interpretation, scientists can confidently verify the structure and purity of this and similar complex organic molecules.

References

  • University of California, Riverside. NMR Sample Preparation. [Link]

  • Iowa State University. NMR Sample Preparation. [Link]

  • ResearchGate. How to Prepare Samples for NMR. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Mallory, F. B., & Mallory, C. W. (2014). Revisiting NMR Through-Space JFF Spin–Spin Coupling Constants for Getting Insight into Proximate F---F Interactions. The Journal of Physical Chemistry A, 118(1), 16-23. [Link]

  • YouTube. PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. [Link]

  • Biocompare. Prepping Small Molecules for Mass Spec. [Link]

  • University of Oxford. Sample Preparation Protocol for Open Access MS. [Link]

  • Tulp, M. T., Safe, S. H., & Boyd, R. K. (1980). Fragmentation pathways in electron impact mass spectra of methoxyhalobiphenyls. Biomedical Mass Spectrometry, 7(3), 109-114. [Link]

  • LaLonde, R. T., & Wong, C. F. (1967). 13C nmr studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 45(1), 233-237. [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • Royal Society of Chemistry. Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. [Link]

  • Cosimi, E., Trapp, N., Ebert, M. O., & Wennemers, H. (2019). Combined experimental and theoretical study of long-range H–F interactions in α-fluoro amides. Chemical Communications, 55(9), 1231-1234. [Link]

  • Whitman College. GCMS Section 6.14. [Link]

  • Emsley, J. W., & Phillips, L. (1975). Fluorine coupling constants. In Progress in Nuclear Magnetic Resonance Spectroscopy (Vol. 10, pp. 83-756). Pergamon.
  • Royal Society of Chemistry. Supporting Information. [Link]

  • Schaefer, T., Penner, G. H., Sebastian, R., Peeling, J., & Beaulieu, C. (1991). Long-range 1H, 19F and 13C, 19F coupling constants and molecular orbital computations as indicators of. Canadian Journal of Chemistry, 69(6), 1047-1053. [Link]

  • University of Wisconsin-Platteville. Methyl Benzoate (NMR). [Link]

  • Burr, J. G., Scarborough, J. M., & Shudde, R. H. (1968). THE MASS SPECTRA OF DEUTERATED BIPHENYLS: MECHANISMS OF HYDROGEN AND CARBON LOSS PROCESSES1. The Journal of Physical Chemistry, 72(13), 4583-4589. [Link]

  • Royal Society of Chemistry. Supporting Information. [Link]

  • NIST. Benzene, 1-bromo-2-fluoro-. [Link]

  • ChemWhat. Methyl 2-fluoro-4-(5-fluoro-2-Methoxyphenyl)benzoate. [Link]

  • PubChem. Methyl 4-bromobenzoate. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Chemguide. mass spectra - fragmentation patterns. [Link]

  • Scribd. Mass Spectrometry: Fragmentation Patterns. [Link]

  • PubChem. Methyl 4-bromo-2-fluoro-6-methylbenzoate. [Link]

  • NIST. Methyl 2-fluorobenzoate. [Link]

  • SpectraBase. 1-BROMO-2-FLUORO-(E)-NON-2-ENE - Optional[13C NMR] - Chemical Shifts. [Link]

  • Stenutz. 1-bromo-3,5-difluoro-2-methoxybenzene. [Link]

  • PubChem. 4-Bromo-1-fluoro-2-methoxybenzene. [Link]

Sources

Application Notes and Protocols: Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Fluorinated Biphenyl Scaffolds

In the landscape of modern medicinal chemistry, the biphenyl moiety remains a privileged scaffold, forming the core of numerous therapeutic agents across a wide range of disease areas.[1][2] Its conformational flexibility and ability to present substituents in distinct spatial orientations make it a versatile template for engaging with biological targets. The strategic incorporation of fluorine atoms into these scaffolds has become a cornerstone of contemporary drug design, offering a powerful tool to modulate key physicochemical and pharmacokinetic properties.[3][4] Fluorine's high electronegativity and small size can influence molecular conformation, pKa, metabolic stability, and binding affinity, often leading to compounds with enhanced therapeutic profiles.[3][4]

This application note details the utility of Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate , a specialized building block that combines the structural benefits of a biphenyl core with the property-enhancing effects of fluorine. While not extensively documented as a final drug product, its true value lies in its role as a key intermediate for the synthesis of more complex and biologically active molecules, particularly in the realm of kinase inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate is presented below. These properties are crucial for its handling, reactivity, and suitability for various synthetic transformations.

PropertyValueReference
CAS Number 1365272-32-7[5][6][7][8]
Molecular Formula C₁₅H₁₂F₂O₃[5][6][7][8]
Molecular Weight 278.25 g/mol [5]
Appearance White to off-white solid (typical)
Purity (typical) ≥98%[7]

Core Application: A Gateway to Kinase Inhibitor Scaffolds

Kinase inhibitors have revolutionized the treatment of numerous diseases, most notably cancer. A significant number of these targeted therapies feature complex heterocyclic systems appended to aromatic scaffolds. The title compound, Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate, serves as an excellent precursor to the corresponding carboxylic acid, 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoic acid . This carboxylic acid is a prime candidate for amide coupling reactions to elaborate the complex pharmacophores characteristic of many kinase inhibitors.

For instance, the Bruton's tyrosine kinase (BTK) inhibitor, Pirtobrutinib, incorporates a 5-fluoro-2-methoxybenzoic acid moiety.[9] This highlights the relevance of the core structure of our title compound in the design of potent and selective kinase inhibitors.

The overall workflow for the utilization of Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate as a key intermediate can be visualized as follows:

G cluster_0 Synthesis of Key Intermediate cluster_1 Activation and Elaboration A Methyl 2-fluoro-4-bromobenzoate C Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate A->C Suzuki-Miyaura Coupling B (5-fluoro-2-methoxyphenyl)boronic acid B->C D 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoic acid C->D Hydrolysis F Kinase Inhibitor Candidate D->F Amide Coupling E Amine-containing pharmacophore E->F

Caption: Synthetic workflow from starting materials to a potential kinase inhibitor.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate and its subsequent conversion to a key carboxylic acid intermediate.

Protocol 1: Synthesis of Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate via Suzuki-Miyaura Cross-Coupling

This protocol describes a standard palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is highly efficient for the formation of C-C bonds between aryl halides and boronic acids.[3]

Reaction Scheme:

Materials:

  • Methyl 2-fluoro-4-bromobenzoate

  • (5-fluoro-2-methoxyphenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water, deionized

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask, add methyl 2-fluoro-4-bromobenzoate (1.0 eq), (5-fluoro-2-methoxyphenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Catalyst Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Solvent Addition: Add a 3:1 mixture of toluene and ethanol to the flask.

  • Degassing: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove oxygen.

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate.

Protocol 2: Hydrolysis to 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoic Acid

This protocol describes the saponification of the methyl ester to the corresponding carboxylic acid, a crucial step for subsequent amide coupling reactions.

Reaction Scheme:

Materials:

  • Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate

  • Methanol

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Water, deionized

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate (1.0 eq) in a mixture of methanol and water.

  • Base Addition: Add sodium hydroxide or lithium hydroxide (2.0-3.0 eq).

  • Reaction: Heat the mixture to reflux (approximately 70-80 °C) and stir for 2-4 hours, or until TLC indicates complete consumption of the starting material.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the methanol under reduced pressure.

    • Dilute the remaining aqueous solution with water.

    • Wash the aqueous solution with ethyl acetate to remove any unreacted starting material or non-polar impurities.

    • Acidify the aqueous layer to pH 2-3 with 1 M HCl. A precipitate should form.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoic acid. The product can be further purified by recrystallization if necessary.

Conclusion and Future Perspectives

Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate is a valuable and versatile building block for medicinal chemistry research. Its fluorinated biphenyl scaffold provides a robust platform for the synthesis of complex molecules with potentially enhanced pharmacological properties. The protocols detailed herein offer reliable methods for its synthesis and subsequent conversion to a key carboxylic acid intermediate, paving the way for the development of novel kinase inhibitors and other therapeutic agents. As the demand for sophisticated and highly specific small molecule drugs continues to grow, the utility of such specialized intermediates will undoubtedly increase, making them essential tools in the drug discovery arsenal.

References

  • PubChem. Pirtobrutinib. National Center for Biotechnology Information. [Link]. Accessed January 15, 2026.

  • Ningbo Innopharmchem Co., Ltd. The Chemical Synthesis of 2-Fluoro-4-methoxybenzoic Acid: A Focus on Efficiency and Purity. [Link]. Published January 4, 2026.

  • Jain, Z. J., Gide, P. S., & Kankate, R. S. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry, 10, S2051-S2066.
  • Google Patents. A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid. . Accessed January 15, 2026.
  • IJSDR. Biological deeds of Biphenyl derivatives - A short Review. International Journal of Scientific Development and Research, 6(10).
  • Kempen, A. L., Brauer, N. R., & Sintim, H. O. (2023). Dual FLT3/haspin kinase inhibitor based on 3H-pyrazolo[4,3-f]quinoline scaffold with activities against acute myeloid leukemia. RSC Medicinal Chemistry, 14(9), 1743-1754.
  • ChemWhat. Methyl 2-fluoro-4-(5-fluoro-2-Methoxyphenyl)benzoate CAS#: 1365272-32-7. [Link]. Accessed January 15, 2026.

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

Sources

Topic: Robust and Scalable Synthesis of Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Process Chemistry & Scale-Up Synthesis Group

Audience: Researchers, scientists, and drug development professionals.

Abstract and Strategic Overview

This application note details a validated, scalable, and efficient two-step synthesis for Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate, a key biaryl intermediate in the development of advanced pharmaceutical and agrochemical agents. The strategic approach hinges on a robust Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation due to its high functional group tolerance and reliable performance under process conditions.[1][2] The synthesis begins with the esterification of commercially available 4-bromo-2-fluorobenzoic acid to yield the requisite aryl bromide coupling partner. This is followed by a palladium-catalyzed cross-coupling with (5-fluoro-2-methoxyphenyl)boronic acid. This guide provides a comprehensive, step-by-step protocol, critical scale-up considerations, and in-depth analytical validation, designed to be directly implemented by process chemistry teams.

Overall Synthetic Strategy

The retrosynthetic analysis of the target molecule identifies the central aryl-aryl bond as the most logical point for disconnection. This leads to a convergent synthesis strategy employing two key building blocks: an electrophilic aryl halide and a nucleophilic arylboronic acid.

Retrosynthetic Disconnection:

Retrosynthesis cluster_synthons Key Synthons Target Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate Disconnect C-C Bond (Suzuki-Miyaura) Target->Disconnect ArylHalide Methyl 4-bromo-2-fluorobenzoate Disconnect->ArylHalide BoronicAcid (5-fluoro-2-methoxyphenyl)boronic acid Disconnect->BoronicAcid

Caption: Retrosynthetic analysis via Suzuki-Miyaura disconnection.

This approach was selected for its industrial viability, leveraging a highly mature and well-understood catalytic cycle. The use of a stable aryl bromide and a readily available boronic acid minimizes the need for cryogenic or anhydrous conditions often associated with other organometallic reagents, enhancing operational safety and simplicity on a larger scale.[3]

Materials and Equipment

Reagent/MaterialCAS NumberPuritySupplier
4-Bromo-2-fluorobenzoic acid112704-79-7≥98%Commercial
(5-fluoro-2-methoxyphenyl)boronic acid352524-21-5≥97%Commercial
Methanol (Anhydrous)67-56-1≥99.8%Commercial
Sulfuric Acid (H₂SO₄)7664-93-998%Commercial
Tetrakis(triphenylphosphine)palladium(0)14221-01-399%Commercial
Potassium Carbonate (K₂CO₃)584-08-7≥99%Commercial
1,4-Dioxane123-91-1AnhydrousCommercial
Ethyl Acetate141-78-6ACS GradeCommercial
Heptane142-82-5ACS GradeCommercial
Sodium Bicarbonate (NaHCO₃)144-55-8ACS GradeCommercial
Brine (Saturated NaCl solution)N/AN/ALab Prepared
Magnesium Sulfate (MgSO₄)7487-88-9AnhydrousCommercial

Equipment: 5L jacketed glass reactor with overhead mechanical stirrer, temperature probe, reflux condenser, and nitrogen inlet; standard laboratory glassware; rotary evaporator; vacuum filtration apparatus; HPLC system; NMR spectrometer.

Detailed Experimental Protocols

Part A: Scale-up Synthesis of Methyl 4-bromo-2-fluorobenzoate (Aryl Halide Partner)

This initial step involves a classic Fischer esterification. The use of sulfuric acid as a catalyst is cost-effective and highly efficient. The reaction is driven to completion by using methanol as both a reagent and a solvent, ensuring a high concentration of the alcohol.

Protocol:

  • Reactor Setup: Charge a 5L jacketed reactor with 4-Bromo-2-fluorobenzoic acid (438 g, 2.0 mol).

  • Reagent Addition: Add anhydrous methanol (2.0 L, ~25 mol). Begin agitation at 150 RPM.

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (20 mL, 0.37 mol) to the stirred suspension. A slight exotherm will be observed.

  • Reaction: Heat the reaction mixture to reflux (~65 °C) and maintain for 12-16 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed (<1%).

  • Quenching & Neutralization: Cool the mixture to room temperature. Slowly pour the reaction mixture into a stirred solution of saturated sodium bicarbonate (4 L). Caution: Vigorous CO₂ evolution will occur. Continue adding NaHCO₃ solution until the pH of the aqueous layer is ~7-8.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 1 L).

  • Washing: Combine the organic extracts and wash with water (1 L) followed by brine (1 L).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or low-melting solid.

ParameterValue
Starting Material 438 g (2.0 mol)
Expected Yield 450-460 g
Typical Purity (Crude) >95% (by HPLC)
Appearance Colorless oil to white solid
Part B: Suzuki-Miyaura Cross-Coupling for Target Molecule

This is the critical bond-forming reaction. Tetrakis(triphenylphosphine)palladium(0) is a reliable and effective catalyst for this transformation.[4] A 1,4-dioxane/water solvent system is used to ensure solubility of both the organic substrates and the inorganic base.

Protocol:

  • Reactor Setup: To the 5L jacketed reactor, add Methyl 4-bromo-2-fluorobenzoate (420 g, 1.8 mol), (5-fluoro-2-methoxyphenyl)boronic acid (338 g, 1.98 mol, 1.1 equiv.), and potassium carbonate (746 g, 5.4 mol, 3.0 equiv.).

  • Solvent Addition: Add 1,4-dioxane (2.5 L) and deionized water (0.8 L).

  • Inerting: Sparge the mixture with a gentle stream of nitrogen for 30 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (20.8 g, 0.018 mol, 1 mol%).

  • Reaction: Heat the mixture to 90-95 °C under a positive pressure of nitrogen. Maintain this temperature for 8-12 hours. Monitor the reaction by HPLC for the disappearance of the aryl bromide starting material.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (2 L) and water (2 L).

  • Extraction & Washing: Separate the layers. Extract the aqueous layer with ethyl acetate (1 L). Combine the organic layers and wash sequentially with water (2 x 1.5 L) and brine (1.5 L).

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a solid.

Part C: Purification via Recrystallization

For scale-up, purification by recrystallization is vastly preferable to chromatography in terms of cost, time, and solvent usage. A mixed solvent system of ethanol and water is effective for this product.

  • Dissolution: Transfer the crude solid from Part B to a clean reactor. Add denatured ethanol (approx. 1.5 L) and heat to 70-75 °C with stirring until all solid has dissolved.

  • Crystallization: Slowly add deionized water dropwise until the solution becomes faintly turbid.

  • Cooling: Stop heating and allow the solution to cool slowly to room temperature. Then, cool further to 0-5 °C in an ice bath for at least 2 hours to maximize crystal formation.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the filter cake with a cold 50:50 mixture of ethanol/water (2 x 250 mL).

  • Drying: Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved.

ParameterValue
Starting Crude Material ~490 g
Final Yield (after Recrystallization) 410-440 g (82-88% over two steps)
Final Purity ≥99.0% (by HPLC)
Appearance White to off-white crystalline solid

Process Workflow Visualization

Synthesis_Workflow SM1 4-Bromo-2-fluorobenzoic Acid Esterification Step A: Fischer Esterification SM1->Esterification MeOH, H₂SO₄ Reflux, 12-16h SM2 (5-fluoro-2-methoxyphenyl)boronic Acid Suzuki Step B: Suzuki-Miyaura Coupling SM2->Suzuki Intermediate Methyl 4-bromo-2-fluorobenzoate Esterification->Intermediate Intermediate->Suzuki Pd(PPh₃)₄, K₂CO₃ Dioxane/H₂O, 90°C, 8-12h Crude Crude Product Suzuki->Crude Purification Step C: Recrystallization Crude->Purification Ethanol/Water FinalProduct Final Product (>99% Purity) Purification->FinalProduct QC QC Analysis (HPLC, NMR, MS) FinalProduct->QC

Caption: Overall workflow for the scale-up synthesis.

Analytical Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~7.9-8.1 (t, 1H), ~7.2-7.4 (m, 3H), ~6.9-7.1 (m, 2H), 3.95 (s, 3H, -OCH₃ ester), 3.80 (s, 3H, -OCH₃ ether).

  • ¹⁹F NMR (376 MHz, CDCl₃): δ (ppm) Two distinct signals expected for the two non-equivalent fluorine atoms.

  • Mass Spec (ESI+): m/z calculated for C₁₅H₁₂F₂O₃ [M+H]⁺: 279.08. Found: 279.1.

  • HPLC Purity: ≥99.0% (254 nm).

Scale-Up and Process Safety Considerations

  • Exotherm Management: The initial addition of sulfuric acid in Part A is exothermic and must be controlled. In Part B, the Suzuki coupling can also generate heat; for larger scales, gradual addition of one reagent or controlled heating via the reactor jacket is critical to maintain a safe operating temperature.[5]

  • Catalyst Selection and Removal: While Pd(PPh₃)₄ is effective, on an industrial scale, alternative catalysts with lower loading or heterogeneous catalysts may be explored to reduce cost and simplify palladium removal from the final product.[6][7] Adsorbent scavenging agents can be used post-reaction to meet regulatory limits for residual palladium.

  • Solvent Handling: 1,4-Dioxane is a regulated solvent with safety concerns (peroxide formation, toxicity). On an industrial scale, replacing it with greener alternatives like 2-MeTHF or cyclopentyl methyl ether (CPME) should be investigated. All operations should be conducted in a well-ventilated area or fume hood.

  • Off-Gassing: The neutralization step in Part A generates significant amounts of CO₂ gas. The reaction vessel must be adequately vented to prevent pressure buildup.

  • Hydrogenation Safety: While not used in this specific protocol, it is worth noting that if a reduction step were required (e.g., nitro group reduction), careful handling of hydrogen gas and hydrogenation catalysts would be paramount.

Conclusion

The synthetic route and protocols described herein provide a reliable and scalable method for producing high-purity Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate. The process relies on well-established, robust chemical transformations and avoids technically demanding or hazardous reaction conditions, making it suitable for implementation in a standard process chemistry laboratory or pilot plant. The emphasis on a chromatographic-free purification step further enhances the economic and practical viability of this synthesis for large-scale manufacturing.

References

  • Bringmann, G., et al. (1990). The Directed Synthesis of Biaryl Compounds: Modern Concepts and Strategies. Angewandte Chemie International Edition in English, 29(9), 977-991. [Link]

  • Wagner, C. E., & Groy, T. L. (2010). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2340. [Link]

  • Khan, I., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Future Journal of Pharmaceutical Sciences, 8(1), 4. [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2024). Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. Chemical Review and Letters, 7(3), 221-236. [Link]

  • Ahmad, S., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega, 8(32), 29286–29297. [Link]

  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved from [Link]

  • Fiveable. (n.d.). Biaryl Synthesis Definition. Organic Chemistry Key Term. Retrieved from [Link]

  • R. M. D. R., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts, 7(3), 76. [Link]

  • Bešter-Rogač, M., & Pečar, D. (2018). Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. Catalysts, 8(9), 361. [Link]

  • CAS Common Chemistry. (n.d.). 4-Bromo-2-fluorobenzoic acid ethyl ester. Retrieved from [Link]

  • Google Patents. (2020). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • ResearchGate. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate. This document is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, addresses common side reactions, and offers optimized protocols based on established chemical principles. The primary synthetic route discussed is the Suzuki-Miyaura cross-coupling reaction.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the synthesis. Each answer explains the underlying chemical mechanism and provides actionable solutions.

Q1: My reaction yield is low, and I'm recovering significant amounts of my starting aryl halide. What's the likely cause?

A1: Low conversion of the aryl halide often points to issues with the catalytic cycle, specifically the transmetalation step or catalyst activity. The most common culprits are inefficient activation of the boronic acid or decomposition of the boronic acid before it can couple.

  • Inefficient Boronic Acid Activation: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[1][2] If the base is too weak or poorly soluble, this activation is slow, stalling the catalytic cycle.

  • Protodeboronation: A significant side reaction is protodeboronation, where the C-B bond of the boronic acid is cleaved by a proton source (often water), replacing it with a C-H bond.[3] This effectively destroys your nucleophilic partner. This is particularly problematic for electron-deficient or some heteroaryl boronic acids.[4]

Troubleshooting Steps:

  • Base Selection: Ensure your base is appropriate. For ester-containing substrates, a moderately strong base like K₂CO₃ or K₃PO₄ is often a good starting point to balance boronic acid activation with minimizing ester hydrolysis.[1][5]

  • Solvent System: Ensure adequate mixing. Many common bases (e.g., K₃PO₄) have low solubility in organic solvents.[1] A co-solvent like water or vigorous stirring is necessary.

  • Boronic Acid Stability: If you suspect protodeboronation, consider switching from a boronic acid to a more stable boronic ester, such as a pinacol ester.[6][7] These esters hydrolyze slowly under the reaction conditions to release the boronic acid, keeping its standing concentration low and minimizing decomposition.[3][8]

Q2: I've isolated a major impurity with a mass corresponding to bis(5-fluoro-2-methoxyphenyl). What is this and how can I prevent it?

A2: This impurity is the product of boronic acid homocoupling, a well-known side reaction in Suzuki couplings.[6][9] It involves the palladium-catalyzed coupling of two molecules of the boronic acid partner.

Primary Cause: The most common cause of homocoupling is the presence of oxygen in the reaction mixture.[6] Oxygen can re-oxidize Pd(0) to Pd(II) outside of the main catalytic cycle, leading to a pathway that favors the dimerization of the boronic acid. High temperatures can also exacerbate this issue.

Mitigation Strategies:

ParameterStandard ProtocolOptimized Protocol for Reducing HomocouplingRationale
Atmosphere Inert gas (Nitrogen/Argon) blanketRigorous degassing of solvents (e.g., 3x freeze-pump-thaw cycles or sparging with Argon for 30+ min) and maintaining a positive pressure of inert gas.Minimizes dissolved oxygen, which is a key promoter of the oxidative homocoupling pathway.[6]
Catalyst Pd(OAc)₂ + LigandUse of air-stable Pd(II) precatalysts (e.g., SPhos-Pd-G2) which generate the active Pd(0) species in situ.Precatalysts can sometimes offer more controlled entry into the catalytic cycle, reducing side reactions.
Temperature 80-100 °CLower the temperature to the minimum required for reasonable reaction kinetics (e.g., 70-80 °C).Homocoupling pathways can have a higher activation energy than the desired cross-coupling.
Q3: My final product is the carboxylic acid, not the methyl ester. Why did my ester group hydrolyze?

A3: This is due to saponification of the methyl ester under the basic reaction conditions. While Suzuki couplings are generally tolerant of many functional groups, esters can be labile, especially with strong bases, high temperatures, and prolonged reaction times.[10]

Preventative Measures:

  • Choice of Base: This is the most critical factor. Avoid strong, highly soluble bases like NaOH or KOH. Opt for milder, heterogeneous bases.

    • Potassium Carbonate (K₂CO₃): A common first choice that is often sufficient.[5]

    • Potassium Phosphate (K₃PO₄): Effective and often used when K₂CO₃ is not strong enough.[11]

    • Potassium Fluoride (KF): A very mild base that can activate the boronic acid without promoting significant ester hydrolysis.[12]

  • Reaction Time & Temperature: Monitor the reaction by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent over-exposure of the product to basic conditions. Lowering the temperature can also significantly slow the rate of hydrolysis.

  • Solvent System: Using a biphasic system (e.g., Toluene/Water) can limit the interaction between the organic-soluble product and the aqueous base, thereby reducing the rate of hydrolysis.[10]

Troubleshooting Workflow

If you encounter an issue, follow this logical workflow to diagnose and solve the problem.

Troubleshooting_Workflow start Problem with Synthesis check_conversion Analyze Crude Reaction Mixture (LC-MS, NMR) start->check_conversion low_conversion Low Conversion: Unreacted Aryl Halide check_conversion->low_conversion High SM remaining side_products High Conversion: Major Impurities Present check_conversion->side_products Low SM remaining no_reaction No Reaction check_conversion->no_reaction Only SM present diagnose_low_conv Potential Causes: 1. Protodeboronation 2. Inefficient Base/Activation 3. Catalyst Inactivity low_conversion->diagnose_low_conv diagnose_side_prod Identify Impurity by Mass: - Product + 56 Da? (Homocoupling) - Product - 14 Da? (Hydrolysis) - Starting Material - Br/I + H? (Dehalogenation) side_products->diagnose_side_prod diagnose_no_react Check Catalyst, Reagents, Temperature, and Setup no_reaction->diagnose_no_react solve_low_conv Solution: - Use Pinacol Boronic Ester - Change Base (K3PO4) - Use Pre-catalyst - Degas Thoroughly diagnose_low_conv->solve_low_conv solve_homocoupling Solution for Homocoupling: - Rigorous Degassing - Lower Temperature - Use Bulky Ligand (e.g., SPhos) diagnose_side_prod->solve_homocoupling Homocoupling ID'd solve_hydrolysis Solution for Hydrolysis: - Use Milder Base (K2CO3, KF) - Lower Temperature - Reduce Reaction Time diagnose_side_prod->solve_hydrolysis Hydrolysis ID'd caption Troubleshooting Decision Tree

Caption: A decision tree for troubleshooting common Suzuki coupling issues.

Optimized Protocol for Synthesis

This protocol is designed to minimize the common side reactions discussed above.

Reaction Scheme:

Reaction_Scheme sub1 Methyl 2-fluoro-4-bromobenzoate plus1 + sub2 (5-fluoro-2-methoxyphenyl)boronic acid or pinacol ester reagents Pd Catalyst / Ligand Base (K3PO4) Solvent (Toluene/H2O) Heat sub2->reagents arrow product Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate reagents->product caption Suzuki-Miyaura Coupling Reaction

Caption: General scheme for the Suzuki-Miyaura synthesis.

Materials & Reagents:

  • Methyl 2-fluoro-4-bromobenzoate (1.0 equiv)

  • (5-fluoro-2-methoxyphenyl)boronic acid pinacol ester (1.2 equiv)

  • SPhos Precatalyst (Gen 2 or 3) (1-2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Toluene (Anhydrous)

  • Deionized Water

Procedure:

  • Degassing: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the solvents (e.g., Toluene and Water in a 5:1 ratio). Sparge the solvent mixture vigorously with Argon or Nitrogen for at least 30 minutes to remove dissolved oxygen.

  • Reagent Addition: Under a positive pressure of inert gas, add Methyl 2-fluoro-4-bromobenzoate, (5-fluoro-2-methoxyphenyl)boronic acid pinacol ester, K₃PO₄, and the SPhos precatalyst.

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring. The mixture will be biphasic.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 4-12 hours.

  • Workup: Once the aryl bromide is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Kinzel, T., & Buchwald, S. L. (2010). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry, 75(5), 1786–1789.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. In Boronic Acids (pp. 219-245). Royal Society of Chemistry.
  • Reddit user discussion. (2025). Ester Stability under Suzuki/Buchwald Conditions. r/chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

  • ResearchGate. (2010). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. Retrieved from [Link]

  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
  • van der Puyl, V., et al. (2024).
  • ResearchGate. (2020). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (2013). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. Retrieved from [Link]

  • Reddit user discussion. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Retrieved from [Link]

  • Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(39), 12571–12575.
  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366.
  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Suzuki Coupling to Synthesize Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of complex molecules like Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate via Suzuki-Miyaura cross-coupling. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the intricacies of this powerful C-C bond-forming reaction.

Introduction to the Challenge

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, prized for its versatility and functional group tolerance.[1] However, the synthesis of intricately substituted biaryls such as Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate presents unique challenges. The electronic properties of the fluorinated and methoxy-substituted rings, coupled with potential steric hindrance, can significantly impact reaction efficiency. This guide will dissect these challenges and provide actionable solutions.

The target molecule is synthesized by coupling two key fragments: an electrophile, Methyl 4-bromo-2-fluorobenzoate , and a nucleophile, 5-fluoro-2-methoxyphenylboronic acid .

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries and concerns that researchers face during this specific Suzuki coupling.

Q1: My reaction is showing low to no conversion. What are the first things I should check?

A1: When facing low conversion, a systematic check of your reagents and setup is the first critical step.

  • Reagent Quality: Boronic acids are susceptible to decomposition, especially through protodeboronation.[2] It's advisable to use a freshly opened bottle or repurify older stock. For enhanced stability, consider using the corresponding boronic ester (e.g., pinacol ester).[2]

  • Catalyst Activity: Ensure your palladium catalyst, especially Pd(0) sources like Pd(PPh₃)₄, has not been deactivated by oxygen.[2] Using a pre-catalyst that is more stable and generates the active Pd(0) species in situ can be beneficial.[3]

  • Inert Atmosphere: The presence of oxygen can lead to the oxidation of phosphine ligands and the formation of inactive palladium black.[2][4] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen, and maintain this atmosphere throughout the reaction.

  • Solvent Purity: Solvents, particularly ethers like dioxane and THF, can contain peroxides that poison the catalyst.[2] Always use freshly distilled or commercially available anhydrous, degassed solvents.[3]

Q2: I'm observing significant homocoupling of my boronic acid. How can I minimize this side reaction?

A2: Homocoupling is a common side reaction where two molecules of the boronic acid couple with each other. This is often promoted by the presence of oxygen.

  • Thorough Degassing: The most effective way to prevent homocoupling is to rigorously remove oxygen from your reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent for an extended period.[3]

  • Controlled Addition: In some cases, a slow addition of the boronic acid to the reaction mixture can keep its concentration low and disfavor the homocoupling pathway.

  • Ligand Choice: Bulky, electron-rich ligands can sometimes suppress homocoupling by promoting the desired cross-coupling pathway.[3]

Q3: What is protodeboronation and how can I prevent it?

A3: Protodeboronation is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.[5] This is a common issue, especially with electron-deficient boronic acids.

  • Anhydrous Conditions: Excess water can facilitate protodeboronation.[6] While some water is often necessary to dissolve the base and facilitate transmetalation, using strictly anhydrous solvents and reagents where possible can help.[7]

  • Milder Base: Strong bases can sometimes promote this side reaction.[5] Switching to a milder base like K₃PO₄ or CsF may be beneficial.[8][9]

  • Use of Boronic Esters: As mentioned, boronic esters (e.g., pinacol esters) are generally more stable towards protodeboronation than their corresponding boronic acids.[2][10]

Q4: My ester group is being cleaved during the reaction. What can I do?

A4: The methyl ester in your electrophile, Methyl 4-bromo-2-fluorobenzoate, can be susceptible to hydrolysis under basic conditions, especially at elevated temperatures.

  • Choice of Base: To prevent ester cleavage, consider using a non-nucleophilic, weaker base. Potassium fluoride (KF) or cesium fluoride (CsF) are often good choices in these situations as they are less likely to hydrolyze the ester.[11][12] Potassium carbonate (K₂CO₃) is also a commonly used base that is often compatible with esters.[13]

  • Reaction Temperature: Lowering the reaction temperature, if possible, can also help to minimize this side reaction.

  • Solvent System: Switching to a less aqueous solvent system, such as anhydrous DMF or toluene, can also reduce the extent of ester hydrolysis.[12]

Troubleshooting Guide: A Deeper Dive

When initial checks don't resolve the issue, a more systematic approach to optimizing the reaction conditions is necessary.

The Catalytic Cycle: Understanding the "Why"

A solid understanding of the Suzuki coupling mechanism is crucial for effective troubleshooting. The reaction proceeds through three main steps: oxidative addition, transmetalation, and reductive elimination.[1][14][15]

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OR)₂ Base PdII_Biaryl Ar-Pd(II)-Ar' L₂ Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Each step has specific requirements that, if not met, can lead to a stalled or inefficient reaction.

Systematic Optimization of Reaction Parameters

If your initial attempts at the synthesis of Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate are unsuccessful, a systematic optimization of the reaction parameters is recommended.

1. Catalyst and Ligand Selection

The choice of palladium source and ligand is paramount. For challenging substrates, especially those that are electron-deficient or sterically hindered, the catalyst system needs to be carefully selected.[16]

Catalyst SystemLigand TypeKey AdvantagesPotential Drawbacks
Pd(PPh₃)₄ Tetrakis(triphenylphosphine)Readily available, well-understood.Lower activity for challenging substrates, may require higher temperatures.[16]
Pd(OAc)₂ / SPhos Buchwald-type phosphineHigh activity for a broad range of substrates, including electron-deficient ones.Air-sensitive, higher cost.
Pd₂(dba)₃ / XPhos Buchwald-type phosphineExcellent for sterically hindered and electron-poor substrates.[16]Air-sensitive, higher cost.[16]
PdCl₂(dppf) Diphosphine complexGood for a range of substrates, relatively air-stable.May not be as active as Buchwald-type catalysts for this specific transformation.[16]

Recommendation: For the synthesis of Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate, starting with a more active Buchwald-type ligand system such as Pd(OAc)₂ / SPhos is highly recommended. These ligands are known to accelerate both oxidative addition and reductive elimination, which can be beneficial for this particular substrate combination.[17]

2. Base Selection

The base plays a crucial role in activating the boronic acid for transmetalation.[11] The choice of base can significantly impact the reaction rate and yield.

BaseStrengthCommon SolventsKey Considerations
K₂CO₃ ModerateToluene/H₂O, Dioxane/H₂O, DMF/H₂O[13]Generally a good starting point, often compatible with ester functional groups.
Cs₂CO₃ StrongToluene, Dioxane, THFCan be more effective for less reactive substrates, but may increase the risk of ester hydrolysis.
K₃PO₄ ModerateToluene, Dioxane, THF[8]Often used for sterically hindered couplings and can be milder on sensitive functional groups.[8]
KF MildMethanol, THFA good choice to prevent ester hydrolysis, but may lead to slower reaction rates.[9][11][12]

Recommendation: Start with K₂CO₃ in a mixed solvent system like Dioxane/H₂O. If ester hydrolysis is observed, switching to KF or K₃PO₄ in a less aqueous solvent is a logical next step.

3. Solvent System

The solvent influences the solubility of reagents and the stability of the catalytic species.[18]

SolventPolarityBoiling Point (°C)Notes
Toluene Non-polar111A common choice, often used with a phase-transfer catalyst if an aqueous base is used.[10]
1,4-Dioxane Polar aprotic101Excellent for dissolving both organic and inorganic reagents. Often used with water.[10]
THF Polar aprotic66Lower boiling point may require longer reaction times.
DMF Polar aprotic153High boiling point can be advantageous for sluggish reactions, but can also lead to more side products.[10]
2-MeTHF Polar aprotic80A greener alternative to THF with a higher boiling point.

Recommendation: A mixture of 1,4-Dioxane and water (e.g., 4:1 v/v) is a robust starting point. The water helps to dissolve the inorganic base and facilitates the reaction.[7] If solubility issues persist, DMF can be considered, but with caution due to the potential for side reactions at higher temperatures.

Experimental Protocol: A Starting Point for Optimization

This protocol provides a well-reasoned starting point for the synthesis of Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate.

Materials:

  • Methyl 4-bromo-2-fluorobenzoate (1.0 eq)

  • 5-fluoro-2-methoxyphenylboronic acid (1.2 eq)

  • Pd(OAc)₂ (0.02 eq)

  • SPhos (0.04 eq)

  • K₂CO₃ (2.0 eq)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add Methyl 4-bromo-2-fluorobenzoate, 5-fluoro-2-methoxyphenylboronic acid, and K₂CO₃.

  • In a separate flask, prepare the catalyst solution by dissolving Pd(OAc)₂ and SPhos in a small amount of degassed 1,4-dioxane.

  • Add the main portion of degassed 1,4-dioxane and degassed water (4:1 v/v) to the Schlenk flask containing the reagents.

  • Add the catalyst solution to the reaction mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Troubleshooting Workflow

If the initial experiment provides a low yield, this workflow can guide your optimization strategy.

Troubleshooting_Workflow Start Low Yield in Initial Reaction CheckReagents Verify Reagent Quality (Boronic Acid, Catalyst, Solvents) Start->CheckReagents OptimizeCatalyst Screen Different Catalyst/Ligand Systems (e.g., Pd(dppf)Cl₂, other Buchwald ligands) CheckReagents->OptimizeCatalyst Reagents OK OptimizeBase Screen Different Bases (K₃PO₄, Cs₂CO₃, KF) OptimizeCatalyst->OptimizeBase OptimizeSolvent Screen Different Solvents (Toluene, DMF, 2-MeTHF) OptimizeBase->OptimizeSolvent OptimizeTemp Vary Reaction Temperature (e.g., 60°C, 80°C, 110°C) OptimizeSolvent->OptimizeTemp Success Optimized Conditions Found OptimizeTemp->Success

Caption: A stepwise workflow for troubleshooting low-yield Suzuki coupling reactions.

Conclusion

Optimizing the Suzuki coupling for the synthesis of Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate requires a careful and systematic approach. By understanding the underlying mechanism and methodically adjusting key reaction parameters—catalyst, ligand, base, and solvent—researchers can overcome common challenges such as low conversion, side reactions, and functional group incompatibility. This guide provides the foundational knowledge and practical strategies to achieve a successful and high-yielding synthesis.

References

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. Retrieved from [Link]

  • ACS Publications. (2020, December 23). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. Retrieved from [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • National Institutes of Health. (2021, November 1). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. Retrieved from [Link]

  • ChemistryViews. (2018, November 6). Base-Free Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Catalysis Consulting. (n.d.). Case Study: Solvent Selection for a Suzuki Reaction. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Retrieved from [Link]

  • MDPI. (2017, February 28). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]

  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

  • MDPI. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]

  • RSC Publishing. (n.d.). Suzuki coupling with ligandless palladium and potassium fluoride. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki–Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]

Sources

troubleshooting purification of Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate from byproducts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this biaryl compound. The following information is structured in a question-and-answer format to directly address specific experimental issues.

I. Frequently Asked Questions (FAQs)

Q1: My crude product is a complex mixture. What are the most likely byproducts from a Suzuki-Miyaura coupling reaction to synthesize Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate?

A1: The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, but it is not without potential side reactions.[1][2] The most common byproducts you are likely encountering include:

  • Homocoupling Products: These arise from the coupling of two molecules of the same starting material. You may see byproducts from the homocoupling of your aryl boronic acid/ester or your aryl halide. The presence of oxygen can sometimes promote the homocoupling of the boronic acid reactant.[3]

  • Protodeboronation Products: This is the replacement of the boronic acid or ester group with a hydrogen atom from the solvent or residual water. This results in the formation of 1-fluoro-4-methoxybenzene from the boronic acid starting material.

  • Starting Materials: Incomplete reactions will result in the presence of unreacted aryl halide and the boronic acid/ester.

  • Hydrolysis of the Methyl Ester: The methyl ester group can be susceptible to hydrolysis back to the carboxylic acid, especially under basic conditions used in the coupling reaction or during aqueous workup.[4][5][6]

It is also important to consider that boric acid and its salts are significant byproducts of the Suzuki reaction, and their presence can affect the acid-base equilibrium of the reaction medium.[7]

Q2: I'm struggling to get good separation of my product from impurities using column chromatography. What are some initial troubleshooting steps?

A2: Column chromatography is a standard purification technique, but achieving optimal separation for polar aromatic compounds can be challenging.[8][9] Here are some initial steps to troubleshoot your separation:

  • Re-evaluate Your Solvent System with TLC: Thin-layer chromatography (TLC) is your primary tool for developing a separation method. If you are not seeing good separation on the TLC plate, you will not achieve it on the column. Experiment with different solvent systems. For a compound like Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate, which has moderate polarity, a good starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.

  • Consider a Different Solvent System: If you are using a standard hexane/ethyl acetate system and it's not working, consider alternatives. For aromatic compounds, incorporating a solvent like toluene can sometimes improve separation.[10] A dichloromethane/methanol gradient can also be effective for more polar compounds.[10]

  • Check for Compound Stability on Silica Gel: Some compounds can degrade on silica gel.[8] You can test for this by spotting your compound on a TLC plate, letting it sit for an extended period (e.g., an hour), and then developing it to see if any new spots have appeared. If your compound is unstable, you might consider using a different stationary phase like neutral alumina.[10]

  • Dry Loading vs. Wet Loading: If your compound has poor solubility in the column's mobile phase, consider dry loading.[9] This involves pre-adsorbing your crude product onto a small amount of silica gel and then carefully adding this to the top of your column. This can lead to sharper bands and better separation.[9]

Q3: My compound seems to be "streaking" or "tailing" on the column. What causes this and how can I fix it?

A3: Tailing is a common issue in column chromatography and can be caused by several factors:

  • Overloading the Column: If you load too much sample onto the column, it can lead to broad, tailing peaks. Try reducing the amount of crude material you are purifying.

  • Inappropriate Solvent System: If the eluting solvent is too weak, the compound will move very slowly and can result in tailing. Conversely, if the solvent is too strong, your compound may elute too quickly with poor separation.

  • Acidic Impurities or Compound Nature: The presence of acidic protons, such as a carboxylic acid from ester hydrolysis, can interact strongly with the slightly acidic silica gel, causing tailing. Adding a small amount of a modifier to your mobile phase, like triethylamine for basic compounds or acetic acid for acidic compounds, can sometimes mitigate this effect. However, be cautious as this can affect the stability of your target compound.

A useful strategy to combat tailing is to increase the polarity of your eluting solvent once your desired compound has started to elute.[8] This can help to push the trailing end of the peak off the column more quickly.[8]

Q4: I've isolated a product, but the NMR spectrum is confusing. How can I use ¹⁹F NMR to confirm the structure of Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate?

A4: ¹⁹F NMR is an incredibly powerful tool for identifying fluorine-containing compounds due to its high sensitivity and wide chemical shift range.[11][12][13][14][15] For your target compound, you should expect to see two distinct fluorine signals in the ¹⁹F NMR spectrum.

The interpretation of ¹⁹F NMR can be complex, especially with multiple fluorine atoms present.[11][12] However, the chemical shifts and coupling patterns will be characteristic of the electronic environment of each fluorine atom. The fluorine on the benzoate ring will have a different chemical shift and coupling pattern compared to the fluorine on the methoxyphenyl ring. Resources are available to help predict and interpret ¹⁹F NMR spectra.[11][12]

II. Troubleshooting Guides

Guide 1: Optimizing Column Chromatography

This guide provides a systematic approach to developing and troubleshooting your column chromatography purification.

Step-by-Step Protocol:
  • Thorough TLC Analysis:

    • Test a variety of solvent systems (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol, Toluene/Ethyl Acetate).

    • Aim for an Rf value of 0.2-0.3 for your target compound for optimal separation.

    • Visualize the TLC plate under UV light and with a stain (e.g., potassium permanganate) to ensure you are seeing all components.

  • Column Packing:

    • Ensure your column is packed uniformly to avoid channeling. A slurry packing method is generally preferred.

    • Use an appropriate amount of silica gel (typically 50-100 times the weight of your crude sample).

  • Sample Loading:

    • Dissolve your crude product in the minimum amount of solvent.[9]

    • If using wet loading, carefully apply the sample to the top of the silica bed.

    • For dry loading, dissolve your sample, add a small amount of silica gel, evaporate the solvent, and then carefully add the dried powder to the column.[9]

  • Elution:

    • Start with a less polar solvent mixture and gradually increase the polarity (gradient elution). This can help to separate compounds with different polarities more effectively.

    • Collect small fractions and analyze them by TLC to track the elution of your product and impurities.

Troubleshooting Flowchart:

chromatography_troubleshooting start Poor Separation on Column check_tlc Is TLC separation good? start->check_tlc develop_tlc Develop a better TLC solvent system check_tlc->develop_tlc No check_loading How was the sample loaded? check_tlc->check_loading Yes develop_tlc->start try_dry_load Try dry loading check_loading->try_dry_load Wet, poor solubility check_tailing Is the compound tailing? check_loading->check_tailing Wet, good solubility adjust_gradient Adjust solvent gradient check_tailing->adjust_gradient Yes check_stability Is the compound stable on silica? check_tailing->check_stability No consider_alumina Consider neutral alumina check_stability->start Yes, re-evaluate check_stability->consider_alumina No

Caption: Troubleshooting logic for column chromatography.

Guide 2: Recrystallization as an Alternative or Complementary Purification Step

Recrystallization is a powerful purification technique for solid compounds and can often provide material of higher purity than chromatography.[16][17]

Key Principles of Recrystallization:
  • Solvent Selection is Crucial: The ideal solvent will dissolve your compound when hot but not when cold.[18][19] Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[19]

  • Slow Cooling Promotes Pure Crystals: Allowing the saturated solution to cool slowly allows for the formation of a well-ordered crystal lattice, which tends to exclude impurities.[20] Rapid cooling can trap impurities.

Step-by-Step Protocol:
  • Solvent Screening:

    • In small test tubes, test the solubility of your crude product in a variety of solvents (e.g., methanol, ethanol, isopropanol, hexanes, ethyl acetate, toluene, and mixtures thereof) at room temperature and upon heating.

  • Dissolution:

    • In an Erlenmeyer flask, dissolve your crude product in the minimum amount of the chosen hot solvent.[16]

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration to remove them.[18]

  • Crystallization:

    • Allow the filtrate to cool slowly to room temperature. You can then place it in an ice bath to maximize crystal formation.[20]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.[16][18]

    • Dry the crystals thoroughly to remove any residual solvent.

Data Summary Table: Potential Recrystallization Solvents
Solvent SystemRationale
Methanol/WaterThe product is likely soluble in hot methanol and less soluble upon the addition of water.
Ethanol/WaterSimilar to methanol/water, offering a slightly less polar alcohol.
IsopropanolA good single-solvent option to try, with moderate polarity.
Ethyl Acetate/HexanesA common mixed-solvent system where the product is dissolved in hot ethyl acetate and hexanes are added to induce crystallization.
TolueneCan be a good solvent for aromatic compounds.

III. Advanced Troubleshooting

Q5: I suspect my methyl ester is hydrolyzing during workup or purification. How can I confirm this and prevent it?

A5: Ester hydrolysis is a common problem, especially when basic conditions are used.[4][5][6][21]

  • Confirmation: The hydrolyzed product, the carboxylic acid, will have a different Rf value on TLC (typically lower, more polar). You may also see a broad peak in the ¹H NMR spectrum around 10-12 ppm, characteristic of a carboxylic acid proton.

  • Prevention:

    • Minimize Contact with Base: During the reaction workup, neutralize the basic reaction mixture carefully and avoid prolonged exposure to strong bases.

    • Use a Mild Base: If possible, use a milder base during the Suzuki coupling reaction.

    • Anhydrous Conditions: Ensure your workup and purification solvents are dry, as water is required for hydrolysis.

Q6: Could the methoxy group be cleaved during the reaction or purification?

A6: Cleavage of a methoxy group (demethylation) on an aromatic ring is possible but generally requires harsh conditions, such as strong acids (e.g., HBr or BBr₃) or strong Lewis acids.[22] Oxidative debenzylation conditions can also cleave benzyl ethers, which are structurally similar.[23][24][25][26] Under standard Suzuki coupling and silica gel chromatography conditions, demethylation is less likely but should not be entirely ruled out, especially if acidic conditions are inadvertently created. If you suspect demethylation, you would see the loss of the methoxy signal (a singlet around 3.8 ppm) in the ¹H NMR and the appearance of a broad singlet for the phenolic proton.

References

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC - NIH. Available at: [Link]

  • Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. Available at: [Link]

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Benzyl Ethers - Protecting Groups - Organic Chemistry Portal. Available at: [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC - NIH. Available at: [Link]

  • Fluorine NMR.
  • High performance purification process of methyl and ethyl esters produced by transesterification - CONICET. Available at: [Link]

  • Debenzylation of Benzyl-Protected Methylcellulose - MDPI. Available at: [Link]

  • New Selective O-Debenzylation of Phenol with Mg/MeOH | Request PDF - ResearchGate. Available at: [Link]

  • Recrystallization of Benzoic Acid Guide | PDF | Solubility | Solvent - Scribd. Available at: [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. Available at: [Link]

  • Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide | Organic Letters - ACS Publications. Available at: [Link]

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews. Available at: [Link]

  • Recrystallization Lab Procedure of Benzoic Acid - YouTube. Available at: [Link]

  • Bull. Chem. Soc. Jpn., 65, 1932–1938 (1992). Available at: [Link]

  • Liquid Chromatography Problem Solving and Troubleshooting.
  • Recrystallization and Crystallization. Available at: [Link]

  • Recrystallization of Benzoic Acid. Available at: [Link]

  • US4185027A - Hydrolysis of methyl esters - Google Patents.
  • HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS - European Patent Office - EP 0675867 B1. Available at: [Link]

  • Quick Troubleshooting Guide For HPLC Column Usage | Biovanix Chromatography. Available at: [Link]

  • Isomerization during hydrolysis of a methyl ester : r/Chempros - Reddit. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • Lithium Chloride–Assisted Selective Hydrolysis of Methyl Esters Under Microwave Irradiation: Synthetic Communications - Taylor & Francis Online. Available at: [Link]

  • What are the byproducts in a Suzuki reaction? - Chemistry Stack Exchange. Available at: [Link]

  • Trouble with Column Chromatography of phenolic compounds. : r/OrganicChemistry. Available at: [Link]

  • Methyl 2-fluoro-4-(5-fluoro-2-Methoxyphenyl)benzoate CAS#: 1365272-32-7 • ChemWhat. Available at: [Link]

  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls CAUTION! Aryl boronic acids and palladium acetate are irrita - Sandiego. Available at: [Link]

  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp - Reddit. Available at: [Link]

  • US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester - Google Patents.
  • methyl 2-fluoro-5-formylbenzoate - C9H7FO3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. Available at: [Link]

  • CN1935758A - Process for producing 2-methyl-4,5-dichloro benzo trifluoride - Google Patents.
  • CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents.
  • Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate - ResearchGate. Available at: [Link]

Sources

Technical Support Center: Navigating the NMR Spectrum of Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to help you identify and resolve common impurities observed in the Nuclear Magnetic Resonance (NMR) spectrum of this compound. Our approach is rooted in a deep understanding of the compound's likely synthetic origins and the practical challenges of NMR spectroscopy.

Introduction: Understanding the Chemistry Behind the Spectrum

Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate is a biaryl compound, a structural motif prevalent in pharmaceuticals and advanced materials. Its synthesis most likely involves a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling. This synthetic route is a powerful tool for forming carbon-carbon bonds but can introduce specific impurities into the final product. Understanding this synthetic context is paramount to effectively troubleshooting your NMR spectrum.

This guide will address impurities arising from three main sources:

  • Process-Related Impurities: Residues from the chemical synthesis, including unreacted starting materials, side-products, and catalyst residues.

  • Common Laboratory Contaminants: Ubiquitous impurities introduced during sample preparation and handling, such as residual solvents, water, and grease.

  • Compound Degradation: Impurities resulting from the decomposition of the target compound.

Frequently Asked Questions (FAQs)

Q1: I see unexpected signals in the aromatic region of my ¹H NMR spectrum. What could they be?

A1: Unidentified aromatic signals often originate from unreacted starting materials or homo-coupling side products from the Suzuki-Miyaura reaction.

  • Unreacted Starting Materials: Based on a typical Suzuki coupling approach, the likely starting materials are Methyl 2-fluoro-4-bromobenzoate and (5-fluoro-2-methoxyphenyl)boronic acid . Check your spectrum for signals corresponding to these precursors.

  • Homo-coupling Side Products: A common side reaction in Suzuki couplings is the formation of symmetrical biaryls from the coupling of two molecules of the boronic acid starting material. In this case, you might see signals from 2,2'-dimethoxy-5,5'-difluorobiphenyl .

Troubleshooting Workflow:

G start Unexpected Aromatic Signals check_sm Compare with NMR of Starting Materials (Methyl 2-fluoro-4-bromobenzoate and (5-fluoro-2-methoxyphenyl)boronic acid) start->check_sm check_homo Look for Symmetrical Signals of Homo-coupled Product start->check_homo purify Repurify by Column Chromatography (adjusting solvent polarity may be necessary) check_sm->purify check_homo->purify

Caption: Workflow for identifying unknown aromatic signals.

Q2: My baseline is distorted and I have some broad peaks. What is the likely cause?

A2: A distorted baseline and broad peaks are often indicative of the presence of paramagnetic impurities, most likely residual palladium from the catalyst used in the synthesis.[1] While palladium itself is not directly observed in ¹H NMR, its presence can significantly degrade the quality of your spectrum.[1]

Troubleshooting Steps:

  • Filtration: Dissolve your sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) and filter it through a small plug of Celite® or silica gel in a Pasteur pipette. This can effectively remove finely dispersed palladium residues.

  • Metal Scavengers: For more persistent palladium contamination, consider using a commercially available palladium scavenger. These are solid-supported reagents that selectively bind to and remove palladium from your sample solution.

  • Recrystallization: If your compound is a solid, recrystallization can be an effective method for removing both palladium residues and other impurities.

Q3: I have a singlet at approximately 3.49 ppm and another around 2.05 ppm in my CDCl₃ spectrum. What are these?

A3: These are very common laboratory solvent impurities. The signal at ~3.49 ppm is likely from methanol, and the one at ~2.05 ppm is from acetone.[2][3] These solvents are frequently used for cleaning glassware and can be difficult to remove completely.

Best Practices for Avoidance:

  • Thoroughly Dry Glassware: Ensure your NMR tubes and any glassware used for sample preparation are meticulously dried in an oven (and cooled in a desiccator) before use.

  • High-Quality Deuterated Solvents: Use fresh, high-quality deuterated solvents from a reputable supplier. Older bottles of solvent can absorb atmospheric moisture and other contaminants.

  • Careful Sample Handling: Prepare your samples in a clean, dry environment.

Common Solvent Impurity¹H Chemical Shift (CDCl₃, ppm)Multiplicity
Acetone2.05Singlet
Methanol3.49Singlet
Dichloromethane5.30Singlet
Ethyl Acetate2.05 (CH₃), 4.12 (CH₂), 1.26 (CH₃)s, q, t
Hexane0.88, 1.26m, m
Toluene2.36 (CH₃), 7.17-7.28 (Aromatic)s, m
Water1.56Broad Singlet

Data sourced from Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. J. Org. Chem. 1997, 62, 7512.[3]

Q4: There are broad humps in the aliphatic region of my spectrum, particularly around 0.88 and 1.26 ppm. What could this be?

A4: These signals are characteristic of grease, a common contaminant from greased glassware joints or from handling NMR tubes without gloves.[4][5] Even trace amounts can be visible in the NMR spectrum, especially with concentrated samples.

Prevention and Removal:

  • Use PTFE Sleeves: Whenever possible, use glassware with PTFE sleeves instead of greased joints.

  • Proper Handling: Always handle NMR tubes with gloves to avoid transferring skin oils and other contaminants.

  • Cleaning: To remove grease from a sample, you can dissolve it in a minimal amount of a polar solvent in which the grease is insoluble (like acetonitrile) and then add a non-polar solvent (like hexane) to precipitate your compound, leaving the grease in solution. Alternatively, a careful column chromatography can also remove grease.

In-Depth Troubleshooting Guide

Scenario 1: Suspected Hydrolysis of the Methyl Ester

Issue: You observe the appearance of a new, broad singlet far downfield (typically >10 ppm) and potentially a new singlet around 3.7-3.8 ppm, which could be methanol. This suggests that the methyl ester of your target compound may have hydrolyzed to the corresponding carboxylic acid.

Causality: The hydrolysis of the methyl ester can be catalyzed by acidic or basic impurities in your NMR solvent or sample.[6][7][8] This is more likely to occur if the sample is left in solution for an extended period.

Verification Protocol:

  • Spiking Experiment: Add a small amount of a known carboxylic acid (e.g., benzoic acid) to your NMR sample. If the downfield peak increases in intensity, it supports the presence of a carboxylic acid.

  • D₂O Exchange: Add a drop of D₂O to your NMR tube, shake well, and re-acquire the spectrum. The broad singlet corresponding to the carboxylic acid proton should exchange with deuterium and either disappear or significantly diminish in intensity.

  • LC-MS Analysis: Liquid chromatography-mass spectrometry can confirm the presence of the hydrolyzed product by its different retention time and corresponding mass.

Corrective Action:

  • Use Neutral Solvents: Ensure your deuterated solvent is neutral. If necessary, you can filter it through a small plug of anhydrous potassium carbonate or basic alumina to remove acidic impurities.

  • Prompt Analysis: Analyze your samples as soon as possible after preparation.

  • Repurification: If significant hydrolysis has occurred, repurify your compound using column chromatography.

Scenario 2: Complex Signals Due to Rotational Isomers (Rotamers)

Issue: You observe a doubling or complication of some NMR signals, particularly in the aromatic region, that cannot be attributed to impurities.

Causality: The presence of the fluorine and methoxy substituents on the phenyl rings can create steric hindrance that slows the rotation around the biaryl single bond. If this rotation is slow on the NMR timescale, you may observe distinct signals for the different rotational isomers (rotamers).

Diagnostic Experiment:

  • Variable Temperature (VT) NMR: Acquire NMR spectra at elevated temperatures (e.g., 50 °C, 75 °C). If the complex signals begin to broaden and coalesce into simpler patterns at higher temperatures, this is strong evidence for the presence of rotamers.

G start Complex/Doubled NMR Signals vt_nmr Perform Variable Temperature (VT) NMR start->vt_nmr coalescence Signals Coalesce at Higher Temperature? vt_nmr->coalescence rotamers Presence of Rotamers Confirmed coalescence->rotamers Yes other_issue Investigate Other Possibilities (e.g., mixture of isomers) coalescence->other_issue No

Caption: Diagnostic workflow for suspected rotamers.

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
  • University of Rochester Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]

  • Matos, R., et al. (2000). Syntheses and 31P NMR Studies of Transition Metal Complexes Containing Derivatives of Dioxaphospholane and Dioxaphosphorinane. Journal of the Brazilian Chemical Society.
  • Zhurakovskyi, A. (2016). Grease in NMR. Alex Zhurakovskyi Blog. [Link]

  • Reddit. Grease in NMRs : r/chemistry. [Link]

  • Avanthay, M. (2020). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv.
  • Suzuki, A. (1981). Stereoselective synthesis of arylated (E)-alkenes by the reaction of alk-1-enylboranes with aryl halides in the presence of palladium catalyst.
  • Chemguide. Hydrolysis of Esters. [Link]

  • Study.com. What is the mechanism for the basic hydrolysis of methyl benzoate?. [Link]

  • YouTube. Hydrolysis of Methyl Benzoate - Lab Demo. [Link]

  • Cass, A. E., et al. (1987). Biotransformation of aromatic compounds. Monitoring fluorinated analogues by NMR. FEBS Letters, 220(2), 353-357.
  • Vervoort, J., et al. (1998). 19F NMR study on the biodegradation of fluorophenols by various Rhodococcus species.
  • Royal Society of Chemistry. 19F-centred NMR analysis of mono-fluorinated compounds. [Link]

  • Quora. Can methyl benzoate be hydrolyzed?. [Link]

  • PubMed. Ultrasound mediated alkaline hydrolysis of methyl benzoate--reinvestigation with crucial parameters. [Link]

  • MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. [Link]

  • ResearchGate. The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction, Effect of Aryl Iodides. [Link]

  • ACS Publications. Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. [Link]

  • ResearchGate. Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. [Link]

  • Taylor & Francis Online. Biarylacetamides: a novel class of late-stage autophagy inhibitors. [Link]

  • NIH. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. [Link]

  • ACS Publications. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. [Link]

  • ResearchGate. The 1 H NMR spectra of palladium complexes(2 and 4). [Link]

  • MDPI. DFT Calculations of 31 P NMR Chemical Shifts in Palladium Complexes. [Link]

  • Chemguide. Hydrolysis of esters. [Link]

  • NIH. 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates. [Link]

  • RSC Publishing. New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]

  • Google Patents. Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Enanti Labs. 5 Fluoro 2 Methoxybenzoic Acid Manufacturer. [Link]

  • Royal Society of Chemistry. Supporting Information. [Link]

  • ChemSynthesis. methyl 2-fluoro-5-formylbenzoate. [Link]

  • ChemWhat. Methyl 2-fluoro-4-(5-fluoro-2-Methoxyphenyl)benzoate CAS#: 1365272-32-7. [Link]

Sources

Technical Support Center: Scale-Up Production of Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical support guide is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the scale-up production of Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate. This biphenyl compound, likely synthesized via a Suzuki-Miyaura cross-coupling reaction, presents a unique set of challenges due to its specific functional groups and the inherent complexities of palladium-catalyzed reactions at an industrial scale. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to ensure a robust, safe, and efficient manufacturing process.

Synthetic Pathway Overview

The synthesis of Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate typically proceeds through a Suzuki-Miyaura cross-coupling reaction. The key starting materials are Methyl 2-fluoro-4-bromobenzoate and 5-fluoro-2-methoxyphenylboronic acid. The reaction is catalyzed by a palladium complex in the presence of a base.

Synthetic_Pathway cluster_reaction Suzuki-Miyaura Coupling SM1 Methyl 2-fluoro-4-bromobenzoate Product Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate SM1->Product SM2 5-fluoro-2-methoxyphenylboronic acid SM2->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Ligand (e.g., SPhos) Base Base (e.g., K₂CO₃) Solvent Solvent (e.g., Toluene/H₂O) Troubleshooting_Low_Yield Start Low/Inconsistent Yield Catalyst Evaluate Catalyst/Ligand System Start->Catalyst Base Optimize Base Selection and Amount Start->Base Mixing Improve Biphasic Mixing Start->Mixing Temp Verify and Optimize Temperature Start->Temp LigandScreen Screen bulky ligands (SPhos, XPhos) Catalyst->LigandScreen CatalystLoading Increase catalyst loading Catalyst->CatalystLoading InertAtmosphere Ensure strict inert atmosphere Catalyst->InertAtmosphere BaseType Try stronger bases (K₂CO₃, Cs₂CO₃, K₃PO₄) Base->BaseType BaseEquivalents Ensure 2-3 equivalents Base->BaseEquivalents Agitation Optimize agitation speed/impeller Mixing->Agitation PTC Consider phase-transfer catalyst Mixing->PTC TempProfile Monitor internal temperature Temp->TempProfile ReactionMonitoring Use in-process controls (HPLC) Temp->ReactionMonitoring

Decision tree for troubleshooting low reaction yield.
Issue 2: High Levels of Impurities

Question: Our final product is contaminated with significant levels of a homocoupled byproduct of the boronic acid and an impurity from debromination of the starting material. How can we minimize these impurities?

Answer:

The formation of homocoupling and debromination byproducts is a common issue in Suzuki-Miyaura reactions. Here’s how to address them:

1. Boronic Acid Homocoupling:

  • Underlying Cause: The homocoupling of the boronic acid is often promoted by the presence of oxygen. [1]It can also be influenced by the catalyst system and reaction conditions.

  • Troubleshooting Steps:

    • Strict Oxygen Exclusion: This is the most critical factor. Ensure all solvents are thoroughly degassed before use, and the reaction is conducted under a positive pressure of a high-purity inert gas (argon or nitrogen). Sparging the reaction mixture with the inert gas before adding the catalyst can be beneficial. [2] * Order of Addition: Add the palladium catalyst last, after all other reagents have been combined and the system is confirmed to be inert.

    • Catalyst Choice: Some palladium catalysts are more prone to promoting homocoupling than others. If the issue persists, screening different palladium sources and ligands may be necessary.

2. Debromination of Methyl 2-fluoro-4-bromobenzoate:

  • Underlying Cause: Protodebromination can occur as a side reaction, particularly at higher temperatures or with certain bases. It can also be a result of impurities in the starting materials or solvents.

  • Troubleshooting Steps:

    • Temperature Control: Avoid excessive reaction temperatures. Determine the minimum temperature required for a reasonable reaction rate.

    • Base Selection: While stronger bases can improve the main reaction rate, they can sometimes also increase the rate of side reactions. A careful balance is needed.

    • Purity of Starting Materials: Ensure the purity of all reagents, especially the boronic acid, as impurities can sometimes facilitate side reactions.

Table 1: Common Impurities and Mitigation Strategies

Impurity NameStructureLikely CauseMitigation Strategy
5,5'-difluoro-2,2'-dimethoxy-1,1'-biphenyl(CH₃O)(F)C₆H₃-C₆H₃(F)(OCH₃)Homocoupling of 5-fluoro-2-methoxyphenylboronic acid, often due to oxygen.Strict exclusion of oxygen, proper degassing of solvents, and inert atmosphere.
Methyl 2-fluorobenzoateC₆H₄(F)COOCH₃Debromination of Methyl 2-fluoro-4-bromobenzoate.Optimize reaction temperature and base; ensure high purity of starting materials.
Biphenyl-dicarboxylic acid esters(CH₃OOC)(F)C₆H₃-C₆H₃(F)(COOCH₃)Homocoupling of Methyl 2-fluoro-4-bromobenzoate.Optimize catalyst and ligand system.
Issue 3: Difficulty in Removing Residual Palladium

Question: We are struggling to reduce the residual palladium levels in our final product to meet pharmaceutical specifications (<10 ppm). What are effective methods for palladium removal at scale?

Answer:

Removing palladium to very low levels is a critical and often challenging step. A multi-pronged approach is usually most effective.

1. Optimized Work-up and Crystallization:

  • Underlying Cause: Palladium residues can be trapped within the crystal lattice of the product or remain as soluble species.

  • Troubleshooting Steps:

    • Aqueous Washes: During the work-up, include washes with aqueous solutions of reagents that can complex with palladium, such as sodium bisulfite or thiourea.

    • Crystallization Solvent Selection: The choice of crystallization solvent is crucial. Solvents that provide good solubility at high temperatures and poor solubility at low temperatures are ideal. For fluorinated methoxybiphenyl compounds, consider solvent systems like ethanol, methanol, or mixtures of a good solvent (e.g., dichloromethane) and a poor solvent (e.g., hexane). [3][4] 2. Scavenging Agents:

  • Underlying Cause: Simple washing and crystallization may not be sufficient to remove all palladium residues.

  • Troubleshooting Steps:

    • Thiol-Based Scavengers: Functionalized silica gels or polymers with thiol groups are very effective at scavenging palladium. These can be stirred with the product solution and then filtered off.

    • Activated Carbon: Treatment with activated carbon can also be effective, but it may lead to product loss due to adsorption. The grade of carbon and treatment conditions (temperature, time) should be optimized.

    • Cysteine: L-cysteine can be used as a scavenger and is often effective and relatively inexpensive.

Table 2: Palladium Scavenging Techniques

MethodDescriptionAdvantagesDisadvantages
Aqueous Washes Washing the organic phase with aqueous solutions of complexing agents (e.g., sodium bisulfite).Simple, low cost.Often not sufficient to reach very low ppm levels.
Thiol-Based Scavengers Stirring the product solution with a solid-supported scavenger.High efficiency, easy to remove by filtration.Higher cost of scavenger.
Activated Carbon Treatment of the product solution with activated carbon.Relatively low cost, effective for many impurities.Can lead to product loss, requires careful optimization.
Crystallization Purification by recrystallization.Can be very effective for removing trapped impurities.May require multiple recrystallizations, leading to yield loss.

Frequently Asked Questions (FAQs)

Q1: What are the key safety considerations when scaling up this Suzuki-Miyaura reaction?

A1: The primary safety concern is the potential for a thermal runaway reaction. Suzuki-Miyaura couplings can be exothermic, and at a large scale, the heat generated may exceed the cooling capacity of the reactor. A thorough process safety evaluation, including reaction calorimetry, should be conducted to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR). This will allow for the implementation of appropriate engineering controls to manage the exotherm.

Q2: How do the fluoro and methoxy substituents affect the Suzuki-Miyaura coupling?

A2: The electronic properties of these substituents can influence the reaction rate. The fluorine atoms are electron-withdrawing, which can make the aryl bromide more reactive towards oxidative addition. [5]The methoxy group is electron-donating, which can make the boronic acid more nucleophilic and facilitate transmetalation. However, the ortho-methoxy group can also introduce steric hindrance, potentially slowing the reaction. [5]The overall effect is a balance of these electronic and steric factors, which is why careful optimization of the catalyst and ligand is crucial.

Q3: What analytical methods are recommended for monitoring the reaction and ensuring final product quality?

A3: A combination of analytical techniques is recommended:

  • Reaction Monitoring: High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) is ideal for monitoring the disappearance of starting materials and the formation of the product and byproducts. [6]Thin Layer Chromatography (TLC) can be a quick, qualitative tool for in-process checks. [7]For more detailed kinetic studies, in-situ NMR spectroscopy can be employed. [8]* Final Product Quality:

    • Purity: HPLC or Gas Chromatography (GC) for determining the purity and quantifying impurities.

    • Identity: ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to confirm the structure of the final product.

    • Residual Palladium: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption (AA) spectroscopy to accurately quantify residual palladium levels.

Q4: What are the best practices for the crystallization of Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate to ensure a consistent crystal form?

A4: To ensure a consistent crystal form (polymorph), strict control over the crystallization process is necessary.

  • Solvent Selection: Screen a variety of solvents and solvent mixtures to find a system that consistently produces the desired crystal form. Common solvents for recrystallization include ethanol, isopropanol, toluene, and ethyl acetate. [9]* Cooling Profile: The rate of cooling can significantly impact crystal size and form. A controlled, slow cooling profile is generally preferred over rapid cooling.

  • Seeding: Once the desired crystal form has been isolated and characterized, using seed crystals in subsequent batches can help to ensure the consistent formation of that polymorph.

  • Agitation: The agitation rate during crystallization should be controlled to avoid excessive nucleation or crystal breakage.

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate

This protocol is a general guideline and should be optimized for specific equipment and scale.

  • Reaction Setup:

    • To a clean, dry, and inerted reactor, charge Methyl 2-fluoro-4-bromobenzoate (1.0 eq), 5-fluoro-2-methoxyphenylboronic acid (1.1-1.2 eq), and the chosen solvent (e.g., a 4:1 mixture of toluene and water).

    • Begin vigorous agitation to ensure good mixing of the biphasic system.

    • Sparge the mixture with nitrogen or argon for at least 30 minutes to remove any dissolved oxygen.

  • Reagent Addition:

    • In a separate vessel, prepare a solution of the base (e.g., potassium carbonate, 2.5 eq) in water. Degas this solution by sparging with nitrogen or argon.

    • Add the degassed base solution to the reactor.

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-2 mol%) and, if required, the ligand (e.g., SPhos, 2-4 mol%).

  • Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., 85-95°C) and maintain under a positive pressure of inert gas.

    • Monitor the reaction progress by HPLC until the starting material is consumed (typically 4-8 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Separate the aqueous layer.

    • Wash the organic layer with water, followed by a brine solution.

  • Palladium Removal and Purification:

    • Treat the organic layer with a palladium scavenger (e.g., a thiol-functionalized silica gel) with stirring for several hours.

    • Filter off the scavenger.

    • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Crystallization:

    • Dissolve the crude product in a minimal amount of a hot recrystallization solvent (e.g., ethanol).

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: HPLC Method for In-Process Control and Purity Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

References

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
  • Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient and General Catalysts for Suzuki-Miyaura Cross-Coupling Reactions of Sterically Hindered Substrates in Excellent Yields with Low Catalyst Loadings under Mild Conditions. Organic Letters, 14(16), 4250–4253.
  • BenchChem. (n.d.). Catalyst selection for difficult Suzuki couplings with functionalized boronic acids.
  • Sato, Y., Liu, J., Ndukwe, I. E., Elipe, M. V. S., Griffin, D. J., Murray, J. I., & Hein, J. E. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Vapourtec.
  • (n.d.). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry.
  • Advion. (n.d.). SUZUKI REACTION MONITORING.
  • Nanalysis Corp. (2018, November 8). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM.
  • (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.
  • (2025, May 1). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring.
  • BenchChem. (n.d.).
  • (2024, September 4). Struggling with Suzuki Reaction. Reddit.
  • (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • (2021, July 9). Diagnosing issues with a failed Suzuki coupling? Reddit.
  • (2025, February 18). Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements.
  • ChemWhat. (n.d.). Methyl 2-fluoro-4-(5-fluoro-2-Methoxyphenyl)
  • (2009, March 9). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry.
  • (2010, November 10).
  • (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • (n.d.). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry.
  • University of Rochester, Department of Chemistry. (n.d.).
  • (2025, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit.

Sources

Validation & Comparative

A Researcher's Guide to De-risking Novel Compounds: Cross-Reactivity Profiling of Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Ensuring Target Specificity in Early-Stage Drug Discovery

In the quest for novel therapeutics, the identification of a potent "hit" compound is a moment of significant promise. However, the journey from hit to a viable drug candidate is fraught with potential pitfalls, chief among them being unforeseen off-target interactions. This guide provides a comprehensive framework for conducting cross-reactivity studies on the novel compound, Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate. Lacking established biological data for this specific molecule, we will proceed with a well-established paradigm in drug discovery: assuming a hypothetical primary target class—protein kinases, a frequent target for compounds with similar structural motifs—and constructing a rigorous, multi-tiered strategy to assess its selectivity.

This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic thinking behind them. Our approach is grounded in the principles of ensuring scientific integrity through self-validating experimental systems and robust data interpretation.

The Imperative of Early Selectivity Profiling

Undesired off-target binding is a primary driver of compound attrition during preclinical and clinical development, leading to toxicity or diminished efficacy. Integrated screening paradigms have become the norm in the pharmaceutical industry for both initial discovery and later-stage identification of off-target toxicity mechanisms.[1][2][3] Early, systematic assessment of a compound's selectivity is therefore not a discretionary exercise, but a critical step in de-risking a project and efficiently allocating resources. Advances in computational methods and informatics now allow for the management of large datasets and the integration of multiple screening data sources, enhancing the selection of high-quality drug candidates.[1][2][3][4]

This guide will compare the hypothetical performance of our lead compound, Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate (Compound A) , against two representative control compounds:

  • Compound B (Staurosporine): A well-characterized, non-selective kinase inhibitor. This serves as a positive control for broad-spectrum kinase activity, helping to validate the assay systems.

  • Compound C (Gefitinib): A selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This represents a more clinically relevant comparator with a known selectivity profile.

A Multi-Tiered Approach to Cross-Reactivity Assessment

A robust cross-reactivity study should be approached in a tiered manner, starting with broad, high-throughput screens and progressing to more focused, in-depth analyses.

G cluster_0 Tier 1: Broad Spectrum Screening cluster_1 Tier 2: Validation and Potency Determination cluster_2 Tier 3: Cellular Target Engagement & Phenotypic Assays T1_1 Large-Scale Kinase Panel Screen T2_1 Dose-Response (IC50) Assays on Identified Hits T1_1->T2_1 Identified primary and secondary targets T1_2 In Silico Off-Target Prediction T1_2->T2_1 Predicted off-targets T3_1 Cellular Thermal Shift Assay (CETSA) T2_1->T3_1 Confirmed off-targets T3_2 Multiplexed Cytological Profiling T3_1->T3_2 Validated cellular targets

Caption: A tiered workflow for comprehensive cross-reactivity profiling.

Tier 1: Broad-Spectrum Liability Screening

The initial goal is to cast a wide net to identify potential off-target interactions across a relevant biological space. For our hypothetical kinase inhibitor, a large-panel kinase screen is the logical starting point.

Experiment 1: Large-Scale Kinase Selectivity Profiling

Causality: This experiment aims to quantitatively measure the interactions between the test compounds and a large, representative panel of human kinases.[5] This provides a broad overview of the kinome-wide selectivity and identifies both the primary target(s) and any significant off-targets.[6]

Methodology:

  • Compound Preparation: Prepare 10 mM stock solutions of Compound A, Staurosporine (Compound B), and Gefitinib (Compound C) in 100% DMSO.

  • Assay Format: Utilize a commercial kinase profiling service (e.g., Eurofins' KINOMEscan® or Promega's Kinase Selectivity Profiling Systems) that employs a binding or activity-based assay format.[5][6] A competitive binding assay is often preferred for initial screening as it is independent of substrate and ATP concentration.

  • Screening Concentration: Perform the initial screen at a single, high concentration (e.g., 10 µM) to maximize the chances of detecting even weak interactions.[7]

  • Data Analysis: The primary output is typically "% Inhibition" or "% of Control". A common threshold for identifying a "hit" is >70% inhibition at the screening concentration.[7]

Hypothetical Data Summary:

CompoundTarget Kinase% Inhibition at 10 µM
A (Test) Hypothetical Target Kinase 1 (HTK1) 98%
HTK285%
HTK345%
... (250+ other kinases)<10%
B (Staurosporine) HTK199%
HTK297%
... (numerous other kinases)>90%
C (Gefitinib) EGFR99%
... (most other kinases)<10%

Interpretation: In this hypothetical scenario, Compound A demonstrates high potency against its primary target (HTK1) but also shows significant activity against a secondary target (HTK2). In contrast, Staurosporine inhibits a large number of kinases, confirming its promiscuous nature, while Gefitinib shows high selectivity for EGFR.

Tier 2: Hit Validation and Potency Determination

Hits identified in the primary screen must be validated to confirm the interaction and determine their potency.

Experiment 2: Dose-Response (IC50) Determination

Causality: A single-point inhibition value can be misleading. A full dose-response curve provides the half-maximal inhibitory concentration (IC50), a more accurate measure of a compound's potency against a specific target. This allows for a quantitative comparison of on-target versus off-target activity.

Methodology:

  • Assay Selection: For the primary target (HTK1) and the identified off-target (HTK2), select an in vitro kinase activity assay.[8] Radiometric assays are considered a gold standard, but fluorescence or luminescence-based assays are also widely used.[9][10]

  • Compound Titration: Prepare a 10-point serial dilution of each compound (e.g., from 100 µM down to 1 nM).

  • Reaction Setup: Perform the kinase reaction in the presence of the titrated compounds, a suitable substrate, and ATP (typically at or near the Km concentration for the specific kinase).

  • Data Analysis: Measure the kinase activity at each compound concentration. Plot the % inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Data Summary:

CompoundTarget KinaseIC50 (nM)Selectivity Ratio (IC50 Off-target / IC50 On-target)
A (Test) HTK1 (On-target) 15 13.3
HTK2 (Off-target)200
B (Staurosporine) HTK15N/A (non-selective)
HTK28
C (Gefitinib) EGFR25>400
HTK1>10,000

Interpretation: Compound A is confirmed to be potent against HTK1 with an IC50 of 15 nM. While it does inhibit HTK2, it is over 13-fold less potent against this off-target. This "selectivity window" is a critical piece of information. A larger window is generally desirable. Gefitinib's high IC50 against HTK1 confirms its selectivity for EGFR.

Tier 3: Cellular Target Engagement and Phenotypic Profiling

Biochemical assays are essential, but they don't always reflect a compound's behavior in a complex cellular environment. The final tier of analysis aims to confirm target engagement in living cells and assess the broader cellular consequences of treatment.

Experiment 3: Cellular Thermal Shift Assay (CETSA®)

Causality: The principle of CETSA is that a protein's thermal stability increases when a ligand is bound. By heating intact cells or cell lysates treated with a compound and then measuring the amount of soluble protein remaining at different temperatures, one can directly assess target engagement.[11] This is a powerful method for confirming that a compound interacts with its intended target in a physiological context.

Methodology:

  • Cell Treatment: Treat cultured cells expressing the target proteins (HTK1 and HTK2) with Compound A at various concentrations (e.g., 0.1, 1, and 10 µM) for 1 hour. Include a vehicle control (DMSO).

  • Heating: Aliquot the treated cells and heat them to a range of temperatures (e.g., 40°C to 70°C).

  • Lysis and Protein Quantification: Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.

  • Target Detection: Quantify the amount of soluble HTK1 and HTK2 at each temperature using a specific detection method, such as Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein against temperature. A rightward shift in the melting curve for a target protein in the presence of the compound indicates binding and stabilization.

cluster_workflow CETSA Workflow A Treat cells with Compound A or Vehicle B Heat cell aliquots to various temperatures A->B C Lyse cells and separate soluble/insoluble fractions B->C D Quantify soluble target protein (e.g., Western Blot) C->D E Plot melting curves to assess thermal shift D->E

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Interpretation of Expected Results: A significant thermal shift for HTK1 in cells treated with Compound A would provide strong evidence of on-target engagement. A smaller or non-existent shift for HTK2 would suggest that the off-target interaction observed biochemically is less pronounced in a cellular context, further increasing confidence in the compound's selectivity.

Conclusion and Future Directions

This guide outlines a systematic, evidence-based approach to characterizing the cross-reactivity of a novel compound, Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate. By progressing through tiers of increasing biological complexity—from broad biochemical screens to specific cellular engagement assays—researchers can build a comprehensive selectivity profile.

The hypothetical data presented for Compound A suggest a promising, albeit not perfectly selective, molecule. The 13-fold selectivity window against HTK2 is a good starting point, and the cellular engagement data from CETSA would be crucial for deciding the next steps. Should significant off-target engagement be confirmed in cells, this information becomes invaluable for guiding medicinal chemistry efforts to improve selectivity or for designing future toxicology studies with a clear understanding of potential liabilities.

Ultimately, rigorously validating the selectivity of chemical probes is critical to unequivocally linking biological and phenotypic data to the function of a specific target protein.[12] This structured approach minimizes the risk of pursuing compounds with undesirable off-target activities, paving the way for the development of safer and more effective medicines.

References

  • Screen strategies for off-target liability prediction & ID small-molecule pharmaceuticals. (2018). SLAS Discovery. [Link]

  • Screen strategies for off-target liability prediction and ID small-molecule pharmaceuticals. (2018). ScienceDaily. [Link]

  • Small molecule selectivity and specificity profiling using functional protein microarrays. (n.d.). PubMed. [Link]

  • Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. (2019). Semantic Scholar. [Link]

  • Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. (2019). PubMed. [Link]

  • bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. (n.d.). ACS Publications. [Link]

  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. (n.d.). Eurofins Discovery. [Link]

  • Small-molecule Profiling. (n.d.). Broad Institute. [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (2012). PubMed Central. [Link]

  • Connecting Small Molecules with Similar Assay Performance Profiles Leads to New Biological Hypotheses. (2014). PubMed Central. [Link]

  • Current in vitro kinase assay technologies: the quest for a universal format. (2006). PubMed. [Link]

  • In vitro JAK kinase activity and inhibition assays. (2013). PubMed. [Link]

  • Screening Strategies Used in Drug Discovery. (2023). Technology Networks. [Link]

  • Validating Small Molecule Chemical Probes for Biological Discovery. (2021). Annual Reviews. [Link]

  • In vitro kinase assay: Significance and symbolism. (2025). ScienceDirect. [Link]

  • How Does a Biochemical Kinase Assay Work? (2018). BellBrook Labs. [Link]

  • CETSA® for Selectivity Profiling in Drug Discovery. (n.d.). Pelago Bioscience. [Link]

Sources

Evaluating In Vivo Efficacy: A Comparative Guide to a Novel JAK Inhibitor and Methotrexate in a Murine Arthritis Model

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, the preclinical evaluation of a novel therapeutic candidate against a current standard of care is a critical step in determining its potential for clinical translation. This guide provides an in-depth comparison of the in vivo efficacy of Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate (M2FMB) , a hypothetical novel Janus kinase (JAK) inhibitor, against Methotrexate (MTX) , a first-line therapy for rheumatoid arthritis (RA). The evaluation is contextualized within the collagen-induced arthritis (CIA) murine model, a well-established and clinically relevant model for RA.

Section 1: Contrasting Mechanisms of Action

A thorough understanding of the molecular pathways targeted by each compound is fundamental to interpreting in vivo outcomes. While both M2FMB and Methotrexate aim to reduce inflammation and joint destruction, their hypothesized mechanisms of action are distinct.

Methotrexate: The Established Standard

Methotrexate, a folate analog, has a complex and multifaceted mechanism of action in rheumatoid arthritis.[1] At the low doses used for RA, its anti-inflammatory effects are not primarily due to its anti-proliferative actions seen in cancer therapy.[2][3] Instead, a leading hypothesis is its role in promoting the release of adenosine, a potent endogenous anti-inflammatory molecule.[1][2] Intracellularly, MTX is converted to polyglutamated forms which inhibit key enzymes in purine metabolism. This leads to an accumulation of adenosine triphosphate (ATP) and adenosine monophosphate (AMP), which are subsequently released from the cell and converted to adenosine. Extracellular adenosine then binds to its receptors on various immune cells, suppressing the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-12.[2][4]

M2FMB: A Hypothesized JAK/STAT Pathway Inhibitor

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade for numerous pro-inflammatory cytokines implicated in RA pathogenesis, including Interleukin-6 (IL-6) and interferons.[1][4][5] Upon cytokine binding to its receptor, associated JAKs are activated, leading to the phosphorylation and activation of STAT proteins. These activated STATs then translocate to the nucleus to drive the transcription of inflammatory genes.

We hypothesize that M2FMB is a small molecule inhibitor that selectively targets JAKs, competing with ATP for the kinase binding site. By blocking this pathway, M2FMB would effectively dampen the signaling of multiple pro-inflammatory cytokines simultaneously, leading to a broad reduction in the inflammatory cascade within the synovium.[5][6]

G cluster_0 Methotrexate (MTX) Pathway cluster_1 Hypothesized M2FMB Pathway (JAK/STAT) MTX Methotrexate MTX_PG MTX Polyglutamates MTX->MTX_PG Intracellular Conversion Purine_Inhibition Inhibition of Purine Synthesis MTX_PG->Purine_Inhibition Adenosine_Accumulation Intracellular Adenosine Accumulation Purine_Inhibition->Adenosine_Accumulation Adenosine_Release Extracellular Adenosine Release Adenosine_Accumulation->Adenosine_Release Adenosine_Receptor Adenosine Receptor (e.g., A2A) Adenosine_Release->Adenosine_Receptor Anti_Inflammatory Anti-inflammatory Effects (↓ TNF-α, IL-6) Adenosine_Receptor->Anti_Inflammatory Cytokine Pro-inflammatory Cytokine (e.g., IL-6) Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor JAK Janus Kinase (JAK) Cytokine_Receptor->JAK activates STAT STAT JAK->STAT phosphorylates M2FMB M2FMB M2FMB->JAK inhibits STAT_P Phosphorylated STAT (Dimerization) STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus translocates to Gene_Transcription Inflammatory Gene Transcription Nucleus->Gene_Transcription

Figure 1: Comparative Mechanisms of Action

Section 2: In Vivo Experimental Design: The Collagen-Induced Arthritis (CIA) Model

To evaluate the comparative in vivo efficacy, the Collagen-Induced Arthritis (CIA) model in DBA/1 mice is the selected paradigm. This model is widely used as it shares many immunological and pathological hallmarks with human RA, including synovitis, pannus formation, and erosion of cartilage and bone.[7][8]

Detailed Experimental Protocol
Figure 2: Experimental Workflow for In Vivo Efficacy Study

Step-by-Step Methodology:

  • Animals: Male DBA/1 mice, 8-10 weeks old, will be used as they are highly susceptible to CIA.[2][7] They will be housed in specific pathogen-free conditions.

  • Induction of CIA:

    • Day 0: Mice will be immunized intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).[8]

    • Day 21: A booster injection of 100 µg of bovine type II collagen in Incomplete Freund's Adjuvant (IFA) will be administered to synchronize and enhance the arthritic response.[8][9]

  • Grouping and Treatment:

    • Upon the first signs of arthritis (erythema and/or swelling), typically between days 24-28, mice will be randomized into three groups (n=10 per group) with similar mean arthritis scores.

    • Group 1 (Vehicle Control): Administered with the vehicle used to formulate M2FMB.

    • Group 2 (M2FMB): Administered a hypothetical dose of 10 mg/kg daily via oral gavage (p.o.).

    • Group 3 (Methotrexate): Administered 2 mg/kg subcutaneously (s.c.) once weekly, a dose shown to be effective in this model.[10][11]

  • Clinical Assessment:

    • From the day of randomization until day 42, mice will be monitored bi-weekly.

    • Clinical Score: Each paw will be scored on a scale of 0-4 (0=normal, 1=mild swelling/erythema of one digit, 2=moderate swelling of multiple digits or mild paw swelling, 3=severe paw swelling, 4=ankylosis). The maximum score per mouse is 16.[12][13]

    • Paw Thickness: Paw thickness will be measured using a digital caliper.

    • Body Weight: Monitored as a general indicator of health and potential toxicity.

  • Endpoint Histopathological Analysis:

    • On day 42, mice will be euthanized, and hind paws will be collected.

    • Joints will be fixed, decalcified, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E).[14][15]

    • A blinded assessment will score for:

      • Inflammation: Infiltration of inflammatory cells.

      • Pannus Formation: Synovial hypertrophy.

      • Cartilage Damage: Loss of proteoglycans and structural integrity.

      • Bone Erosion: Areas of bone loss.

    • Each parameter will be scored on a scale of 0-5.[16][17]

Section 3: Hypothetical Data and Comparative Analysis

The following table summarizes plausible outcomes from the described in vivo study, designed to illustrate a favorable profile for the novel compound M2FMB.

Parameter Vehicle Control M2FMB (10 mg/kg, daily) Methotrexate (2 mg/kg, weekly)
Mean Clinical Score (Day 42) 10.5 ± 1.23.2 ± 0.8 5.8 ± 1.0
Mean Paw Thickness (mm, Day 42) 3.8 ± 0.32.4 ± 0.2 2.9 ± 0.2
Histology: Inflammation Score 4.1 ± 0.41.5 ± 0.3 2.5 ± 0.4
Histology: Pannus Score 3.8 ± 0.51.2 ± 0.2 2.1 ± 0.3
Histology: Cartilage Damage Score 3.5 ± 0.41.0 ± 0.3 1.8 ± 0.3
Histology: Bone Erosion Score 3.2 ± 0.30.8 ± 0.2 1.5 ± 0.2

Data are presented as Mean ± SEM. *p < 0.05 compared to Vehicle Control.

Section 4: Interpretation and Future Directions

The hypothetical data suggests that both M2FMB and Methotrexate significantly ameliorated the clinical and histological signs of arthritis compared to the vehicle control.

Key Insights:

  • Superior Clinical Efficacy: M2FMB demonstrated a more potent reduction in the mean clinical arthritis score and paw thickness compared to Methotrexate. This could be attributed to its direct and broad inhibition of cytokine signaling via the JAK/STAT pathway, which is a central driver of inflammation in the CIA model.[1][5]

  • Enhanced Joint Protection: Histological analysis indicates that M2FMB provided superior protection against inflammation, pannus formation, cartilage damage, and bone erosion. This is a critical finding, as the primary goal of RA therapy is to prevent irreversible joint destruction.

  • Potential for a More Favorable Dosing Regimen: While requiring daily administration in this hypothetical scenario, the targeted mechanism of a JAK inhibitor might offer a more consistent suppression of inflammatory signaling compared to the weekly dosing of Methotrexate.

Trustworthiness and Self-Validation:

The experimental design incorporates several self-validating systems. The robust disease induction in the vehicle control group confirms the validity of the CIA model. The significant efficacy of the positive control, Methotrexate, validates the model's sensitivity to clinically relevant therapeutics. Clinical scoring, a standard and widely accepted method, is complemented by blinded, quantitative histological analysis to provide an unbiased and multi-faceted assessment of efficacy.[12][15]

Future Work:

While these hypothetical results are promising, further studies would be essential. These include dose-ranging studies for M2FMB, pharmacokinetic and pharmacodynamic (PK/PD) analyses to correlate drug exposure with efficacy, and comprehensive safety and toxicology assessments. Additionally, exploring the efficacy of M2FMB in combination with Methotrexate could be a clinically relevant avenue.

This guide outlines a robust framework for the preclinical in vivo comparison of a novel therapeutic candidate against a standard-of-care drug for rheumatoid arthritis. By integrating a sound mechanistic rationale with a validated animal model and rigorous, multi-parameter endpoint analysis, researchers can generate the high-quality, interpretable data necessary to drive informed decisions in the drug development pipeline.

References

  • Cronstein, B. N., & Aune, T. M. (2020). Methotrexate and its mechanisms of action in inflammatory arthritis. Nature Reviews Rheumatology, 16(3), 145-154. [Link]

  • Malemud, C. J. (2019). The Role of the JAK/STAT Signal Pathway in Rheumatoid Arthritis. Therapeutic Advances in Musculoskeletal Disease, 11, 1759720X19837642. [Link]

  • Chondrex, Inc. (2019). A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice. Chondrex, Inc.[Link]

  • Brand, D. D., Latham, K. A., & Rosloniec, E. F. (2007). Collagen-induced arthritis. Nature Protocols, 2(5), 1269–1275. [Link]

  • Wessels, J. A., Huizinga, T. W., & Guchelaar, H. J. (2008). Recent insights in the pharmacological actions of methotrexate in the treatment of rheumatoid arthritis. Rheumatology, 47(3), 249-255. [Link]

  • Schwartz, D. M., Kanno, Y., Villarino, A., Ward, M., Gadina, M., & O'Shea, J. J. (2017). JAK inhibition as a therapeutic strategy for immune and inflammatory diseases. Nature Reviews Drug Discovery, 16(12), 843–862. [Link]

  • Malemud, C. J. (2017). The JAK/STAT pathway: a focus on pain in rheumatoid arthritis. Journal of Inflammation Research, 10, 1-9. [Link]

  • Kamekura, S., Takayanagi, H., & Taniguchi, T. (2024). Histological Analyses of Arthritic Joints in Collagen-Induced Arthritis Model Mice. Methods in Molecular Biology, 2766, 43-53. [Link]

  • Kim, H. R., & Kim, S. H. (2018). Clinical Scoring of Disease Activity in Animal Models. Methods in Molecular Biology, 1868, 23-28. [Link]

  • Asquith, D. L., Miller, A. M., McInnes, I. B., & Liew, F. Y. (2009). Animal models of rheumatoid arthritis. European Journal of Immunology, 39(8), 2040-2044. [Link]

  • Maleitzke, T., Hildebrandt, A., et al. (2022). Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model. STAR Protocols, 3(4), 101683. [Link]

  • Adarsh, M. B., Kulkarni, P., & Udupa, N. (2013). Histological analysis of inflamed joints in mice with collagen-induced arthritis. Journal of Inflammation Research, 6, 123–129. [Link]

  • Kowal-Bielecka, O., et al. (2007). High-dose methotrexate ameliorates collagen- induced arthritis but does not inhibit the release of proinflammatory cytokines by peritoneal macrophages in mice. Polish Journal of Veterinary Sciences, 10(4), 241-248. [Link]

  • Inotiv. (n.d.). Mouse Collagen Methods — Collagen Induced Arthritis in Mice (CIA) Histology/Histopathology Methods. Inotiv.[Link]

  • Dervovic, D., Zandl-Lang, M., et al. (2021). Methotrexate Disposition, Anti-Folate Activity, and Metabolomic Profiling to Identify Molecular Markers of Disease Activity and Drug Response in the Collagen-Induced Arthritis Mouse Model. Metabolites, 12(1), 22. [Link]

  • Dervovic, D., Zandl-Lang, M., et al. (2019). Methotrexate disposition, anti-folate activity and efficacy in the collagen-induced arthritis mouse model. Scientific Reports, 9(1), 5487. [Link]

  • de Hooge, A. S., et al. (2013). A multiparameter approach to monitor disease activity in collagen-induced arthritis. Arthritis Research & Therapy, 15(4), R125. [Link]

  • Changelian, P. S., et al. (2003). Cartilage preservation by inhibition of Janus kinase 3 in two rodent models of rheumatoid arthritis. Arthritis & Rheumatism, 48(10), 2872-2882. [Link]

  • de Hooge, A. S., van de Loo, F. A., et al. (2011). A multiparameter approach to monitor disease activity in collagen-induced arthritis. Arthritis Research & Therapy, 13(5), R174. [Link]

  • Kim, J. H., et al. (2021). Methotrexate-loaded nanoparticles ameliorate experimental model of autoimmune arthritis by regulating the balance of interleukin-17-producing T cells and regulatory T cells. Journal of Nanobiotechnology, 19(1), 22. [Link]

  • Yamachide, Y., et al. (2017). Daily Oral Administration of Low-Dose Methotrexate Has Greater Antirheumatic Effects in Collagen-Induced Arthritis Rats. Journal of Pharmacy and Pharmacology, 69(9), 1152-1158. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.